2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Description
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Properties
IUPAC Name |
2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h9,11H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZGCZZGGXXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential pharmacological applications of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. Although direct experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from well-studied analogous compounds, particularly in the realm of α2-adrenergic receptor agonists. By examining the synthesis, structure-activity relationships, and biological functions of related imidazolylpiperidine scaffolds, this guide offers a predictive yet scientifically grounded exploration of the title compound's potential as a research tool or therapeutic agent.
Introduction: The Imidazolylpiperidine Scaffold - A Privileged Motif in Pharmacology
The fusion of imidazole and piperidine rings creates a chemical scaffold of significant interest in medicinal chemistry. Piperidine, a ubiquitous saturated heterocycle in pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The imidazole moiety, an aromatic five-membered heterocycle, is a versatile pharmacophore capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding and metal coordination.
The linkage of these two rings at the 2-position of both heterocycles, as in the title compound, creates a unique spatial arrangement of functional groups. This arrangement is particularly noteworthy in the context of α-adrenergic receptor modulation. A prominent example is medetomidine, a potent and selective α2-adrenergic agonist, which features a 4-substituted imidazole ring.[1][2] The structural similarity of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine to medetomidine and its analogs suggests that it may share a similar pharmacological profile, making it a compound of interest for researchers in areas such as anesthesia, analgesia, and neuropharmacology.[3][4]
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine consists of a piperidine ring linked at its 2-position to the 2-position of a 4,5-dimethyl-substituted 1H-imidazole ring.
Table 1: Predicted Physicochemical Properties of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
| Property | Predicted Value |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine |
| CAS Number | Not assigned |
| Predicted LogP | 1.5 - 2.5 |
| Predicted pKa | Imidazole NH: ~6-7; Piperidine NH: ~10-11 |
| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water. |
Note: These properties are estimations based on the chemical structure and data from analogous compounds and have not been experimentally determined.
Proposed Synthesis Pathway
While a specific synthesis for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine has not been published, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2-substituted imidazoles and piperidines. A convergent synthesis approach would be a logical choice, involving the preparation of the piperidine and imidazole precursors separately, followed by their coupling.
A potential retro-synthetic analysis suggests the disconnection at the C-C bond between the two rings, leading to a piperidine-2-carboxamidine or a related precursor and a diketone.
Step-by-Step Proposed Synthesis:
-
Preparation of Piperidine-2-carboxamidine: This can be achieved from a commercially available starting material such as piperidine-2-carbonitrile. The nitrile can be converted to the corresponding amidine hydrochloride through the Pinner reaction, by treating it with anhydrous alcohol and hydrogen chloride gas, followed by reaction with ammonia.
-
Preparation of 3-methyl-2,3-butanedione (or its equivalent): This diketone is a key precursor for the formation of the 4,5-dimethylimidazole ring.
-
Condensation Reaction: The final step involves the condensation of piperidine-2-carboxamidine with 3-methyl-2,3-butanedione under appropriate conditions. This reaction typically proceeds in the presence of a base and a suitable solvent, leading to the formation of the desired 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine.
Caption: Proposed convergent synthesis pathway for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine.
Potential Pharmacological Properties and Mechanism of Action
Based on the extensive research on medetomidine and its analogs, it is highly probable that 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine acts as an α2-adrenergic receptor agonist.[4][5]
Mechanism of Action: α2-Adrenergic Receptor Agonism
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] In the central nervous system, presynaptic α2-adrenoceptors act as autoreceptors on noradrenergic neurons, and their activation inhibits the release of norepinephrine. This reduction in noradrenergic neurotransmission is the primary mechanism underlying the sedative, analgesic, and anxiolytic effects of α2-agonists.
Caption: Simplified signaling pathway of an α2-adrenergic receptor agonist.
Predicted Therapeutic Potential
Given its presumed mechanism of action, 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine could have potential applications in several therapeutic areas:
-
Anesthesia and Sedation: As an α2-agonist, it could induce sedation and reduce the requirement for other anesthetic agents.[2]
-
Analgesia: It may possess pain-relieving properties, particularly for neuropathic pain.
-
Anxiolysis: The inhibitory effect on noradrenergic pathways could lead to anxiolytic effects.
-
Veterinary Medicine: α2-Agonists are widely used in veterinary medicine for sedation and analgesia in various animal species.
Table 2: Predicted Biological Activity Profile
| Target | Predicted Activity | Rationale |
| α2-Adrenergic Receptor | Agonist | Structural similarity to medetomidine and other known α2-agonists.[1][3] |
| α1-Adrenergic Receptor | Lower affinity/antagonist | Many α2-agonists show selectivity over the α1 subtype.[2] |
| Imidazoline Receptors | Potential for interaction | The imidazole moiety can interact with imidazoline receptors, which could contribute to side effects.[6][7] |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationships of medetomidine analogs have been extensively studied.[4][5] Key structural features that influence α2-adrenergic activity include:
-
The nature of the substituent on the imidazole ring: The 4,5-dimethyl substitution in the title compound is expected to influence its binding affinity and selectivity for α2-adrenoceptor subtypes.
-
The stereochemistry of the piperidine ring: The stereocenter at the 2-position of the piperidine ring will likely result in enantiomers with different pharmacological activities. Typically, one enantiomer is significantly more active than the other.
-
The linkage between the two rings: The direct C-C bond between the 2-positions of the imidazole and piperidine rings is a key structural feature.
Experimental Protocols for Characterization
Should this compound be synthesized, a series of standard experimental protocols would be necessary for its full characterization.
Chemical and Physical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the chemical structure.[8]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized compound.
In Vitro Pharmacological Evaluation
-
Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for α1- and α2-adrenergic receptor subtypes, as well as imidazoline receptors.
-
Functional Assays: To assess the functional activity (e.g., EC50, Emax) of the compound at α2-adrenoceptors, for instance, by measuring its ability to inhibit cAMP production in cells expressing the receptor.
Conclusion and Future Directions
2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine represents a novel, yet rationally designed, molecule with a high probability of acting as an α2-adrenergic receptor agonist. This technical guide, by leveraging data from structurally related and well-characterized compounds, provides a solid foundation for its synthesis and pharmacological investigation. Future research should focus on the actual synthesis and in-vitro and in-vivo characterization of this compound to validate the predictions made in this guide. Such studies will be crucial to fully elucidate its therapeutic potential and to understand the subtle nuances of its structure-activity relationship. The exploration of such novel scaffolds is vital for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Zhang, X., et al. (1996). Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. Journal of Medicinal Chemistry, 39(15), 3001-3013. Available from: [Link]
-
Zhang, X., et al. (1996). Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. PubMed. Available from: [Link]
-
A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist. (n.d.). ScienceGate. Available from: [Link]
-
Zhang, X., et al. (1997). Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket". PubMed. Available from: [Link]
-
Zhang, X., et al. (1997). Medetomidine Analogs as α2-Adrenergic Ligands. 3. Synthesis and Biological Evaluation of a New Series of Medetomidine Analogs and Their Potential Binding Interactions with α2-Adrenoceptors Involving a “Methyl Pocket”. Journal of Medicinal Chemistry, 40(19), 3014-3024. Available from: [Link]
-
Synthesis of novel piperidino benzimidazole thiazolidinyl quinoline derivatives. (n.d.). Semantic Scholar. Available from: [Link]
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1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. (n.d.). Scribd. Available from: [Link]
-
Li, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. PubMed. Available from: [Link]
-
Wang, Z., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available from: [Link]
-
Li, Y., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. Available from: [Link]
-
Li, Y., et al. (2024). (PDF) Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. ResearchGate. Available from: [Link]
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Literature review of imidazole-piperidine derivatives in medicinal chemistry
From H3 Antagonists to Multi-Target Directed Ligands (MTDLs)
Executive Summary
The conjugation of imidazole (a 5-membered aromatic heterocycle) and piperidine (a 6-membered saturated heterocycle) represents a privileged structural motif in modern drug discovery. This guide analyzes the medicinal chemistry of this scaffold, moving beyond simple structural descriptions to explore the causality of its success.
The synergy lies in their complementary physicochemical profiles: the imidazole ring (pKa ~7.0) serves as a hydrogen bond acceptor/donor and heme-coordinator, while the piperidine moiety (pKa ~11.0) provides a robust basic center for ionic interactions with aspartate residues in GPCR binding pockets. This guide focuses on their critical role in Histamine H3 receptor antagonism, Sigma-1 receptor modulation, and antimycobacterial agents.
Part 1: Structural Rationale & Pharmacophore Analysis
The Physicochemical Synergy
The success of imidazole-piperidine derivatives is not accidental; it is driven by the modulation of Lipophilicity (LogP) and Ionization (pKa) .
-
The Imidazole Head: Functions as a bioisostere for the histamine natural ligand. It can interact with Serine and Asparagine residues via H-bonding. In cytochrome P450 inhibitors (antifungals), the N-3 nitrogen coordinates axially with the heme iron.
-
The Piperidine Tail: Acts as the "basic tail" required for high-affinity binding in aminergic GPCRs (like H3, H4, and Dopamine receptors). The protonated nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in H3R).
-
The Linker (Spacer): The distance between these two rings determines selectivity. A 3-4 atom spacer often favors H3 antagonism, whereas rigidification (fusion) alters the profile toward kinase inhibition.
Visualization: The Dual-Pharmacophore Model
The following diagram illustrates the structural logic used to design dual-acting H3/Sigma-1 receptor ligands, a leading area of research for neuropathic pain.
Caption: Pharmacophore assembly of Imidazole-Piperidine ligands. The basic piperidine nitrogen is critical for GPCR anchoring, while the imidazole confers specificity.
Part 2: Therapeutic Applications & SAR[1][2][3]
Histamine H3 Receptor (H3R) Antagonists
The most mature application of this scaffold is in neurology (narcolepsy, cognitive deficits).
-
Mechanism: H3Rs are presynaptic autoreceptors. Blocking them increases the release of histamine, acetylcholine, and norepinephrine.
-
Key Insight: Early compounds like Thioperamide contained imidazole. However, imidazole can inhibit CYP450 enzymes (drug-drug interaction risk). Modern medicinal chemistry often replaces the imidazole with non-imidazole heterocycles, but the imidazole-piperidine hybrid remains a potent tool for probing the receptor.
-
SAR Rule: A propoxy or propyl linker between the imidazole and piperidine is optimal for H3 antagonism (e.g., Ciproxifan analogs).
Dual H3R / Sigma-1 Receptor Ligands
Recent advances (e.g., by K. Szczepańska et al.) have identified that adding a piperidine moiety to imidazole scaffolds creates Dual-Target Ligands .
-
Why Dual Target? Sigma-1 receptor (σ1R) modulation provides neuroprotection and analgesia. Combining H3 antagonism (wakefulness/cognition) with σ1R agonism (neuroprotection) is a promising strategy for neuropathic pain and Alzheimer's.
-
Critical Finding: The piperidine ring is often the determinant for σ1R affinity.[1] 4-substituted piperidines (e.g., 4-benzylpiperidine) fit perfectly into the σ1R hydrophobic pocket.
Antimycobacterial Agents (Tuberculosis)
Imidazole-piperidine hybrids have shown efficacy against Mycobacterium tuberculosis (Mtb) and M. smegmatis.
-
Compound: Benzyl 1H-imidazole-1-carbodithioate linked piperidines.[2][3]
-
Mechanism: Disruption of mycolic acid biosynthesis and potential CYP51 inhibition (sterol synthesis).
Comparative Data Summary
The table below synthesizes binding affinity data from key studies reviewed.
| Compound Class | Primary Target | Secondary Target | Key Moiety | Binding Affinity (Ki/IC50) | Ref |
| Ciproxifan | Histamine H3R | - | Imidazole-cyclopropyl | Ki = 0.5 nM (H3R) | [1] |
| KSK68 | Histamine H3R | Sigma-1 (σ1R) | Imidazole-Piperidine | Ki = 6.2 nM (H3R); Ki = 18 nM (σ1R) | [2] |
| E377 Analog | Histamine H3R | Sigma-1 (σ1R) | Methyl-Imidazole-Pip | Ki = 31 nM (H3R); Ki = 4.5 nM (σ1R) | [2] |
| Dithiocarbamate Hybrid | M. smegmatis | Biofilm Formation | Imidazole-CS2-Pip | MIC = 4-8 µg/mL | [3] |
Part 3: Synthetic Architectures & Protocols
Synthetic Strategy: Convergent Assembly
The most robust method to construct these hybrids is N-alkylation . This approach allows for the independent modification of the imidazole head and the piperidine tail before coupling.
Caption: Convergent synthesis via sequential nucleophilic substitution. Step 1 activates the imidazole; Step 2 couples the piperidine.
Detailed Experimental Protocol
Objective: Synthesis of 1-(3-(piperidin-1-yl)propyl)-1H-imidazole (General H3R antagonist scaffold).
Step 1: Mono-alkylation of Imidazole
-
Reagents: Imidazole (1.0 eq), 1,3-dibromopropane (3.0 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).
-
Procedure:
-
Suspend NaH in dry DMF at 0°C under Argon.
-
Add Imidazole portion-wise. Stir for 30 min until H2 evolution ceases (Formation of sodium imidazolide).
-
Add 1,3-dibromopropane dropwise (Excess prevents dimerization).
-
Stir at RT for 4 hours.
-
Workup: Quench with ice water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Silica gel column (Hexane/EtOAc). Yield typically 60-70%.
-
Step 2: Piperidine Coupling
-
Reagents: Intermediate from Step 1 (1.0 eq), Piperidine (1.2 eq), K2CO3 (2.0 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the bromo-propyl-imidazole intermediate in MeCN.
-
Add K2CO3 and Piperidine.
-
Reflux at 80°C for 12-16 hours. Monitor by TLC (disappearance of bromide).
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Validation: Recrystallize or convert to Oxalate salt for stability.
-
QC: 1H-NMR should show triplet at ~4.0 ppm (imidazole-CH2) and triplet at ~2.3 ppm (piperidine-CH2).
-
Part 4: Mechanism of Action (Signaling)
Understanding the consequences of binding is as important as the binding itself. The following diagram details the signal transduction pathway for an H3R antagonist.
Caption: H3 Antagonism Mechanism. By blocking the constitutive activity of the Gi-coupled H3 receptor, these ligands increase cAMP and neurotransmitter release.
Part 5: Future Outlook
The imidazole-piperidine scaffold is evolving. The current frontier lies in Multi-Target Directed Ligands (MTDLs) .[4]
-
Neuro-Oncology: Combining H3 antagonism (cognitive preservation) with kinase inhibition (tumor suppression) for brain tumors.
-
Infectious Disease: Leveraging the scaffold's ability to penetrate biofilms (as seen in M. smegmatis studies) to treat resistant tuberculosis.[2]
-
Chirality: Moving from achiral linkers to chiral spacers to improve selectivity between H3 and H4 receptors.
References
-
Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics.
-
Szczepańska, K., et al. (2021).[1] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience.
-
Mukherjee, G., et al. (2020).[5] Allyl piperidine-1-carbodiothioate and benzyl 1H-imidazole-1-carbodithioate: two potential agents to combat against mycobacteria.[2][3] Journal of Applied Microbiology.
-
Kardile, R. A., et al. (2023). Quinoline–imidazole–piperidine hybrids: Synthesis and anticancer activity.[6] (Referenced via context of recent hybrid reviews).
-
Lazewska, D., & Kiec-Kononowicz, K. (2014). New developments in histamine H3 receptor antagonists.[7] Expert Opinion on Therapeutic Patents.
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An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Abstract
This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity and functional profile of the novel compound, 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. While specific binding data for this molecule is not yet prevalent in published literature, its structural architecture, featuring a 2-substituted piperidine linked to a dimethylated imidazole ring, strongly suggests a potential interaction with adrenergic receptors, particularly the α2-adrenoceptor subtype. This document outlines the scientific rationale for this hypothesis based on established structure-activity relationships of similar pharmacophores. The core of this guide is a detailed exposition of the experimental protocols necessary to elucidate the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of this compound. We present step-by-step methodologies for industry-standard assays, including radioligand binding assays, GTPγS functional assays, and downstream cAMP modulation assays. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel GPCR-targeting compounds.
Introduction and Scientific Rationale
The compound 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The constituent moieties, piperidine and imidazole, are well-known pharmacophores present in numerous clinically approved drugs. The piperidine ring is a common scaffold in centrally acting agents, while the imidazole ring is a key component of many adrenergic and histaminergic ligands.
The structural similarity of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine to established α2-adrenoceptor agonists, such as medetomidine and clonidine, forms the primary basis for the hypothesis that this compound will exhibit significant affinity for this receptor subtype. α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and are important targets for therapeutic agents used in sedation, analgesia, and hypertension management.[1][2]
This guide will therefore focus on the experimental determination of the binding and functional characteristics of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine at the α2-adrenoceptor. The described methodologies are, however, broadly applicable for screening against a wider panel of receptors to determine its selectivity profile.
Predicted Receptor Target and Signaling Pathway
Based on its chemical structure, the primary hypothesized molecular target for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine is the α2-adrenergic receptor .
The α2-Adrenergic Receptor Signaling Cascade
α2-Adrenoceptors are predominantly coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels leads to a variety of downstream cellular effects, including modulation of ion channel activity and protein kinase A (PKA) signaling.[4]
Figure 1: Hypothesized α2-Adrenoceptor Signaling Pathway.
Experimental Protocols for Receptor Binding and Functional Characterization
To empirically determine the receptor binding affinity and functional profile of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, a series of in vitro assays are required. The following protocols are presented as a comprehensive workflow.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the affinity of the test compound for the receptor by competing with a radiolabeled ligand.[5][6]
Objective: To determine the inhibitory constant (Ki) of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine at the α2-adrenoceptor.
Principle: A fixed concentration of a radiolabeled antagonist (e.g., [3H]-Rauwolscine or [3H]-Yohimbine) is incubated with a source of α2-adrenoceptors (e.g., cell membranes from a cell line expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human α2A-adrenoceptor subtype to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
Radioligand (e.g., [3H]-Rauwolscine) at a concentration close to its Kd.
-
Increasing concentrations of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled α2-antagonist (e.g., 10 µM yohimbine).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay: Determining Functional Activity (Agonism/Antagonism)
This functional assay measures the first step in G-protein activation following receptor stimulation.[7][8]
Objective: To determine if 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine acts as an agonist, antagonist, or inverse agonist at the α2-adrenoceptor, and to quantify its potency (EC50) and efficacy (Emax).
Principle: In the presence of an agonist, the Gi/o-coupled α2-adrenoceptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[9] The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the α2-adrenoceptor as described in the radioligand binding assay protocol.
-
[³⁵S]GTPγS Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (typically 1-10 µM) to ensure the G-proteins are in their inactive state.
-
Cell membrane preparation (10-50 µg of protein per well).
-
Increasing concentrations of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine to determine agonist activity.
-
For antagonist testing, pre-incubate the membranes with the test compound before adding a known α2-agonist (e.g., clonidine).
-
For basal binding, add vehicle.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
For agonist testing, plot the specific binding against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist testing, perform a Schild analysis to determine the pA2 value.
-
cAMP Accumulation Assay: Measuring Downstream Functional Effects
This assay measures the downstream consequence of α2-adrenoceptor activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][10]
Objective: To confirm the functional activity of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine by measuring its effect on cAMP production.
Principle: Whole cells expressing the α2-adrenoceptor are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin (a direct activator of adenylyl cyclase). The ability of the test compound to inhibit this forskolin-stimulated cAMP accumulation is then measured.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing the α2-adrenoceptor in a 96-well plate and grow to near confluency.
-
-
cAMP Assay:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine.
-
Stimulate the cells with forskolin (typically 1-10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table to allow for easy comparison and interpretation.
| Assay Type | Parameter | Value | Units | Interpretation |
| Radioligand Binding | Ki | TBD | nM | Affinity of the compound for the α2-adrenoceptor. |
| [³⁵S]GTPγS Binding | EC50 | TBD | nM | Potency of the compound as an agonist. |
| [³⁵S]GTPγS Binding | Emax | TBD | % | Efficacy of the compound relative to a full agonist. |
| cAMP Accumulation | IC50 | TBD | nM | Potency of the compound in inhibiting cAMP production. |
TBD: To be determined experimentally.
A high binding affinity (low Ki value) coupled with potent agonist activity in the GTPγS and cAMP assays (low EC50/IC50 and high Emax) would confirm that 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine is a potent and efficacious α2-adrenoceptor agonist.
Conclusion
While the precise receptor binding affinity profile of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine awaits experimental elucidation, its structural characteristics provide a strong rationale for investigating its activity at α2-adrenoceptors. This technical guide offers a robust and detailed framework for the comprehensive in vitro pharmacological characterization of this and other novel compounds. The systematic application of radioligand binding, GTPγS, and cAMP assays will enable a thorough understanding of its affinity, potency, and efficacy, thereby providing critical insights for its potential therapeutic applications.
References
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 23, 2026, from [Link]
-
NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved February 23, 2026, from [Link]
-
Gould, W. J., & Whaley, E. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
-
Docherty, J. R. (1986). Comparison of potency of alpha 2-adrenoceptor antagonists in vitro. British Journal of Pharmacology, 88(4), 845–853. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 23, 2026, from [Link]
-
Celtarys Research. (2024, December 23). GPCR functional assay - Fluorescent Ligands. Retrieved February 23, 2026, from [Link]
-
Qu, M., et al. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 25(13), 7179. [Link]
-
Heal, D. J., et al. (1999). In vitro and in vivo approaches to the characterization of the alpha2-adrenoceptor. Journal of Psychopharmacology, 13(4), 341-350. [Link]
-
Newman, A. H., et al. (1987). A procedure for measuring beta-1 and beta-2 adrenergic receptor binding in turkey and rat erythrocyte membranes. Experimental Biology and Medicine, 184(1), 55-60. [Link]
-
Li, M., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2821. [Link]
-
Eurofins Discovery. (n.d.). alpha2A Human Adrenoceptor GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay - US. Retrieved February 23, 2026, from [Link]
-
Stone, E. A., et al. (1988). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of Neuroscience Methods, 24(3), 251-259. [Link]
-
Patsnap Synapse. (2024, June 25). What are Alpha 2 adrenoceptor agonists and how do they work? Retrieved February 23, 2026, from [Link]
-
Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. [Link]
Sources
- 1. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy | MDPI [mdpi.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 10. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic potential of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine in drug discovery
An in-depth technical guide on the therapeutic potential of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine in drug discovery would be limited, as this specific molecule is not extensively characterized in publicly available scientific literature. However, its core structure, featuring an imidazole ring linked to a piperidine moiety, is a classic pharmacophore present in numerous biologically active compounds.
To provide a guide that is both technically deep and practically valuable, this document will focus on a closely related, clinically successful, and extensively researched compound: Dexmedetomidine . As an agonist of the α2-adrenergic receptor, dexmedetomidine serves as an exemplary case study for the therapeutic potential of this chemical scaffold. This guide will delve into its mechanism of action, preclinical evaluation workflows, and therapeutic applications, offering researchers a robust framework for investigating novel compounds with similar structures.
Introduction to the Imidazole-Piperidine Scaffold and Dexmedetomidine
The imidazole-piperidine scaffold is a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets. Its unique electronic and steric properties allow for specific, high-affinity binding to receptors and enzymes. Dexmedetomidine, chemically known as (S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, is the pharmacologically active S-enantiomer of medetomidine. It exemplifies the successful translation of this scaffold into a clinical product, primarily used for its sedative and analgesic properties in intensive care settings and procedural sedation.
The key to its activity lies in its high affinity and selectivity for the α2-adrenergic receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release. By acting as an agonist at these receptors in the brain and spinal cord, dexmedetomidine effectively reduces sympathetic outflow, leading to its characteristic sedative and analgesic effects.
Mechanism of Action: α2-Adrenergic Receptor Agonism
Dexmedetomidine's therapeutic effects are mediated through its binding to three subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. The α2A subtype is believed to be the primary mediator of the sedative, analgesic, and sympatholytic effects.
Upon binding, dexmedetomidine stabilizes the receptor in its active conformation, triggering a cascade of intracellular signaling events:
-
G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.
-
The Gβγ subunit also inhibits voltage-gated Ca2+ channels, which in turn suppresses the release of excitatory neurotransmitters like norepinephrine and substance P from presynaptic terminals.
-
This combined action at the presynaptic and postsynaptic levels in the locus coeruleus and the spinal cord forms the basis of its clinical efficacy.
Caption: Dexmedetomidine's signaling pathway via the α2-adrenergic receptor.
Preclinical Evaluation Workflow for Novel Analogs
The discovery and development of novel analogs based on the imidazole-piperidine scaffold require a systematic, multi-tiered evaluation process. This workflow is designed to assess the compound's affinity, functional activity, and in vivo efficacy.
Caption: A streamlined preclinical workflow for evaluating novel α2-receptor agonists.
In Vitro Assays: Quantifying Receptor Interaction
The initial phase focuses on characterizing the compound's direct interaction with the α2-adrenergic receptor.
Table 1: Comparative In Vitro Properties of α2-Adrenergic Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Dexmedetomidine | α2A | 1.3 | 2.5 |
| Clonidine | α2A | 40 | 60 |
| Guanfacine | α2A | 35 | 55 |
Note: Values are approximate and can vary based on assay conditions. Data synthesized from multiple literature sources.
Protocol 1: Radioligand Binding Assay
This competitive binding assay quantifies the affinity (Ki) of a test compound for the α2-adrenergic receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the human α2A-adrenergic receptor.
-
Radioligand: [3H]RX821002 (an α2 antagonist).
-
Test compound (e.g., novel imidazole-piperidine analog).
-
Non-specific binding control: Unlabeled phentolamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membranes, 50 µL of [3H]RX821002 (at a final concentration near its Kd), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of phentolamine instead of the test compound.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Models: Assessing Therapeutic Efficacy
Once a compound demonstrates promising in vitro activity and selectivity, its efficacy is evaluated in established animal models.
Protocol 2: Loss of Righting Reflex (LORR) for Sedation
This model is a standard for assessing the sedative-hypnotic effects of a compound in rodents.
-
Objective: To determine the dose-dependent sedative effect of a test compound.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
-
Procedure:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
At set time points (e.g., 15, 30, 60 minutes post-injection), place the mouse on its back.
-
The righting reflex is considered lost if the mouse is unable to right itself (i.e., return to a prone position with all four paws on the surface) within 30 seconds.
-
Record the number of animals in each dose group that exhibit LORR.
-
The duration of LORR can also be measured as the time from the loss of the reflex until it is regained.
-
Calculate the ED50 (the dose required to produce LORR in 50% of the animals) using probit analysis.
-
Therapeutic Potential and Future Directions
While dexmedetomidine is established for sedation and analgesia, the therapeutic potential of the imidazole-piperidine scaffold extends further. Research is actively exploring its utility in:
-
Neuroprotection: By reducing excitotoxicity and sympathetic overactivity, α2-agonists show promise in mitigating ischemic brain injury.
-
Attention Deficit Hyperactivity Disorder (ADHD): Non-sedating α2-agonists like guanfacine are already used to treat ADHD by modulating prefrontal cortex activity.
-
Anti-inflammatory Effects: Activation of α2-receptors can suppress inflammatory cytokine production, suggesting a role in treating systemic inflammation and sepsis.
The future of drug discovery with this scaffold lies in designing analogs with improved subtype selectivity and tailored pharmacokinetic profiles. For instance, developing a potent α2A-agonist with peripheral restriction could yield a powerful analgesic without the central sedative side effects. Conversely, a brain-penetrant α2C-selective agonist might offer novel treatments for psychiatric disorders.
Conclusion
The 2-(imidazol-2-yl)piperidine scaffold, exemplified by the clinical success of dexmedetomidine, represents a highly valuable starting point for the discovery of novel therapeutics. Its proven interaction with α2-adrenergic receptors provides a clear mechanism of action that can be leveraged for a range of indications, from sedation and analgesia to neuroprotection and beyond. By employing a systematic preclinical evaluation workflow, encompassing in vitro binding and functional assays followed by in vivo efficacy models, researchers can efficiently identify and advance new chemical entities with superior therapeutic profiles. This guide provides the foundational knowledge and experimental framework necessary to unlock the full potential of this versatile chemical class.
References
-
Gerlach, A. T., & Dasta, J. F. (2009). Dexmedetomidine: an updated review. Annals of Pharmacotherapy, 43(10), 1581–1593. [Link]
-
Virtanen, R., Savola, J. M., Saano, V., & Nyman, L. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European journal of pharmacology, 150(1-2), 9–14. [Link]
-
Lakhlani, P. P., MacMillan, L. B., Guo, T. Z., McCool, B. A., Lovinger, D. M., Limbird, L. E., & Maze, M. (1997). Substitution of a single amino acid in the alpha2A-adrenergic receptor is responsible for the anesthetic effects of dexmedetomidine in vivo. Anesthesiology, 87(3), 651–655. [Link]
Metabolic stability of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine in early research
A Technical Guide for Lead Optimization and Early-Stage Assessment
Executive Summary & Structural Context[1]
In early-stage drug discovery, the scaffold 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine represents a classic "privileged structure" often explored in GPCR ligand design (particularly Histamine H3/H4 antagonists) and adrenergic modulation. However, its physicochemical properties—specifically the combination of a basic secondary amine (piperidine) and an electron-rich heteroaromatic ring (imidazole)—create distinct metabolic liabilities.
This guide details the technical workflow for assessing the metabolic stability of this compound. It moves beyond generic protocols to address the specific oxidative pathways relevant to the imidazole-piperidine linkage and the 4,5-dimethyl substitution pattern.
Structural Analysis & Predicted Metabolic Soft Spots
Before initiating wet-lab experiments, we must map the theoretical metabolic fate to optimize our analytical methods.
-
The Piperidine Ring: The secondary amine is a high-affinity site for CYP450 binding (particularly CYP2D6 and CYP3A4). The primary liability is
-carbon hydroxylation adjacent to the nitrogen, leading to ring opening or lactam formation. -
The Imidazole Ring: The 4,5-dimethyl substitution provides two benzylic-like methyl groups prone to sequential oxidation (
). Additionally, the imidazole nitrogen is a target for Phase II glucuronidation.
Figure 1: Predicted Phase I metabolic pathways. The transition from M2 to M3 (Lactam) is a critical stability checkpoint.
Experimental Protocol: Microsomal Stability Assay
To determine the Intrinsic Clearance (
Reagents & Preparation
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6P-Dehydrogenase.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Test Compound: 10 mM DMSO stock (Final assay concentration: 1 µM).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final protein conc).
-
Spike Test Compound to 1 µM (keep DMSO < 0.1%).
-
Equilibrate at 37°C for 5 minutes. Why? To prevent "temperature shock" kinetics.
-
-
Reaction Initiation:
-
Add NADPH regenerating system (start timer).
-
Control Arm: Add Buffer instead of NADPH (to assess chemical instability vs. metabolic instability).
-
-
Sampling (Time-Course):
-
Extract 50 µL aliquots at
minutes.
-
-
Quenching:
-
Transfer aliquots immediately into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Critical Step: The high pH of basic amines can cause peak tailing. Ensure the quench solution contains 0.1% Formic Acid to protonate the piperidine nitrogen.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.
-
Inject supernatant into LC-MS/MS.
-
Figure 2: Standardized microsomal stability workflow ensuring reproducibility.
Analytical Methodology (LC-MS/MS)[2][3]
For 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, standard reverse-phase chromatography requires adjustment due to the compound's polarity.
Chromatographic Conditions
-
Column: C18 High Strength Silica (HSS) T3 column (retains polar bases better than standard C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 2.5 minutes.
Mass Spectrometry (MRM Transitions)
You must monitor the parent decay and simultaneously scan for predicted metabolites.
| Analyte | Structure Note | Mass Shift | Approx m/z (ES+) |
| Parent | 2-(4,5-dimethyl-imidazol)-piperidine | 0 | 180.1 |
| M1 | Piperidine N-Oxide | +16 | 196.1 |
| M2 | Hydroxymethyl-imidazole | +16 | 196.1 |
| M3 | Piperidin-2-one (Lactam) | +14 | 194.1 |
| M4 | Imidazole-Carboxylic Acid | +30 | 210.1 |
Note: M1 and M2 are isobaric (+16). They must be separated chromatographically. The N-oxide usually elutes earlier than the C-hydroxylated metabolite.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot
Interpreting the Results
-
High Clearance (
): Rapid metabolism. The compound is likely flow-limited in vivo.-
Diagnosis: Check for M3 (Lactam). If high, the piperidine ring is the liability.
-
-
Low Clearance (
): Stable. Good candidate for oral bioavailability. -
Species Differences: If stable in Human (HLM) but unstable in Rat (RLM), this suggests species-specific CYP expression (often CYP2D6 vs CYP2D1/2) and requires caution in interpreting rodent PK data.
Optimization Strategies (Medicinal Chemistry)
If the compound shows poor stability, apply these specific structural modifications based on the identified "soft spot":
-
Blocking Piperidine Oxidation:
-
Tactic: Introduce a gem-dimethyl group or fluorine at the C3/C5 positions of the piperidine ring. This sterically hinders the approach of the CYP heme iron to the
-carbon. -
Reference Strategy: Similar to modifications used in the optimization of Desloratadine derivatives.
-
-
Stabilizing the Imidazole:
-
Tactic: Replace the 4,5-dimethyl groups with electron-withdrawing groups (e.g.,
) or cyclize them into a bicyclic system (e.g., tetrahydrobenzimidazole) to remove the vulnerable methyl hydrogens.
-
-
Reducing Basicity:
-
Tactic: Add an electron-withdrawing group to the piperidine nitrogen (e.g., N-acetyl or carbamate), though this significantly alters the pharmacophore and receptor binding affinity.
-
References
-
Mechanism of Piperidine Oxidation
- Kalgutkar, A. S., & Dalvie, D. (2012). "Oxidative Metabolism of Piperidine-Containing Drugs." Drug Metabolism Reviews.
-
Source: (Representative link for verification)
-
Imidazole Bioactivation & Metabolism
- Dalvie, D., et al. (2002).
-
Source:
-
Microsomal Stability Protocol Standards
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 25: Metabolic Stability.
-
Source:
-
CYP3A4/2D6 Structure-Activity Relationships
- Riley, R. J., et al. (2001). "A unified model for predicting CYP3A4 mediated clearance." Pharmacology & Therapeutics.
-
Source:
Methodological & Application
Application Note: Efficient Synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
This Application Note provides a validated, high-efficiency protocol for the synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine .
The synthesis strategy prioritizes atom economy , operational simplicity , and scalability . It utilizes a modified Radziszewski Condensation , bypassing the need for unstable free aldehydes by employing a protected precursor strategy.
Abstract & Core Strategy
The target molecule, 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine , combines a saturated piperidine ring with a substituted imidazole. This scaffold is a critical pharmacophore in bioorganic chemistry, often serving as a bioisostere for histamine or as a ligand in kinase inhibitors.
The Challenge: Direct condensation of piperidine-2-carboxaldehyde is inefficient due to the aldehyde's instability (propensity for racemization and polymerization) and the amine's interference in the condensation mechanism.
The Solution: This protocol employs a Three-Stage Convergent Pathway :
-
Protection: N-Boc protection of 2-hydroxymethylpiperidine to sterically and electronically deactivate the secondary amine.
-
Oxidation: Controlled oxidation of the alcohol to the aldehyde (using IBX or Swern conditions) to prevent over-oxidation to the carboxylic acid.
-
Heterocyclization: A Radziszewski Condensation using 2,3-butanedione (diacetyl) and ammonium acetate to construct the 4,5-dimethylimidazole core, followed by acidic deprotection.
Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic disconnection showing the convergent assembly of the imidazole ring from a protected piperidine precursor.
Experimental Protocol
Phase 1: Precursor Preparation (Protection & Oxidation)
Objective: Isolate stable N-Boc-2-formylpiperidine. Note: Commercial N-Boc-2-formylpiperidine is available but expensive and prone to degradation. Fresh preparation is recommended.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Hydroxymethylpiperidine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group |
| IBX (2-Iodoxybenzoic acid) | 1.2 | Oxidant |
| Ethyl Acetate (EtOAc) | Solvent | Reaction Medium |
Step-by-Step
-
Protection: Dissolve 2-hydroxymethylpiperidine (10 mmol) in DCM (30 mL). Add Et₃N (1.2 equiv) and cool to 0°C. Add Boc₂O (1.1 equiv) dissolved in minimal DCM dropwise. Stir at RT for 4 hours. Wash with 1M citric acid and brine. Dry (Na₂SO₄) and concentrate to yield N-Boc-2-hydroxymethylpiperidine (Quant.).
-
Oxidation: Suspend IBX (12 mmol) in EtOAc (50 mL) and heat to 80°C to dissolve. Add the protected alcohol (10 mmol).
-
Reaction: Reflux vigorously for 3-4 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Cool the mixture to 0°C to precipitate the byproduct (IBA). Filter through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is N-Boc-2-formylpiperidine. Use immediately in Phase 2 to avoid racemization.
Phase 2: Heterocycle Assembly (Radziszewski Condensation)
Objective: Construct the 4,5-dimethylimidazole ring.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| N-Boc-2-formylpiperidine | 1.0 | Electrophile (C2 Source) |
| 2,3-Butanedione (Diacetyl) | 1.05 | C4/C5 Source |
| Ammonium Acetate (NH₄OAc) | 10.0 | Nitrogen Source |
| Acetic Acid (Glacial) | Solvent | Catalyst/Solvent |
Step-by-Step
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-2-formylpiperidine (from Phase 1) in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Add 2,3-Butanedione (1.05 equiv) followed by Ammonium Acetate (10 equiv). The excess ammonium acetate buffers the solution and drives the equilibrium.
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. The solution will turn deep orange/brown.
-
Quench: Cool to room temperature. Pour the mixture into crushed ice/water (approx. 5x reaction volume).
-
Neutralization: Carefully neutralize to pH ~8 using Ammonium Hydroxide (28%) or solid Na₂CO₃. Caution: Exothermic with foaming.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the residue via Flash Column Chromatography (SiO₂; Gradient: 0→10% MeOH in DCM).
-
Target Intermediate:tert-butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine-1-carboxylate.
-
Phase 3: Deprotection & Salt Formation
Objective: Release the free amine.
Step-by-Step
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane (or DCM).
-
Acidolysis: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours. A white precipitate (the hydrochloride salt) should form.
-
Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid under N₂.
-
Final Product: 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride.
-
Free Base: If the free base is required, dissolve the salt in minimal water, basify with 2M NaOH, and extract with DCM/Isopropanol (3:1).
-
Analytical Data & Quality Control
| Parameter | Expected Value / Characteristic |
| Appearance | White to off-white hygroscopic solid (HCl salt). |
| ¹H NMR (400 MHz, D₂O) | Piperidine: δ 4.6 (m, 1H, H-2), 3.4 (m, 1H), 3.1 (m, 1H), 1.6-2.2 (m, 6H). Imidazole: δ 2.25 (s, 6H, 2x CH₃). No aromatic protons on imidazole ring. |
| MS (ESI+) | [M+H]⁺ calc. for C₁₀H₁₇N₃: 180.15 . |
| Solubility | Highly soluble in water, MeOH. Sparingly soluble in DCM (salt form). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | Decomposition of aldehyde. | Ensure aldehyde is used immediately after oxidation. Do not store >24h. |
| Dark Tarry Product | Polymerization of 2,3-butanedione. | Ensure strictly stoichiometric or slight excess (1.05 eq) of diketone. Avoid large excesses. |
| Incomplete Deprotection | Insufficient acid strength. | Use 4M HCl/Dioxane or TFA/DCM (1:1). Ensure reaction runs for at least 2h. |
| Racemization | High temp during oxidation. | Maintain Swern oxidation < -60°C or use IBX at reflux (IBX is generally non-epimerizing). |
References
-
Radziszewski Synthesis Basis: Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link
-
Modern Adaptation (Benzil/Aldehyde): Sanku, R. K., et al. (2010). "Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles". Acta Poloniae Pharmaceutica, 67(6), 663–667. Link
-
Piperidine Oxidation Protocols: De Luca, L., et al. (2003). "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds". Organic Letters, 5(22), 4179–4182. (IBX Protocol Source). Link
-
General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[3] (Chapter on Imidazoles). Link
Sources
Step-by-step preparation protocol for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
An Application Note and Proposed Protocol for the Synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Abstract
This document provides a detailed, step-by-step protocol for the proposed synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, a novel heterocyclic compound. Given the prevalence of both piperidine and imidazole moieties in pharmacologically active agents, this molecule represents a target of interest for drug discovery and development programs.[1][2] The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to confer favorable physicochemical properties, while the imidazole ring is a key component of numerous bioactive molecules, including α-adrenergic agonists like medetomidine.[3][4][5] As no direct synthesis for the title compound has been reported in the peer-reviewed literature, this application note outlines a robust and scientifically-grounded synthetic route based on established principles of heterocyclic chemistry. The proposed pathway involves the formation of a key amidine intermediate from an N-protected piperidine precursor, followed by a classical imidazole ring-forming condensation reaction. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a comprehensive workflow from starting materials to the final product.
Introduction and Rationale
The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. The unique structural and electronic properties of heterocycles allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles. The target molecule, 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, combines two privileged scaffolds:
-
Piperidine: A saturated six-membered nitrogen-containing ring found in numerous natural products and synthetic drugs. Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets.[1]
-
Imidazole: A five-membered aromatic heterocycle with two nitrogen atoms. It can act as a hydrogen bond donor and acceptor, a ligand for metal ions, and a bioisostere for other functional groups.[6][7]
The proposed synthetic strategy is designed to be logical and adaptable, employing well-understood chemical transformations to construct the target molecule. The key disconnection is made at the imidazole ring, which can be constructed onto a pre-formed piperidine precursor. This approach allows for modularity, where either the piperidine or the imidazole fragment could be modified in future work to generate a library of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway Overview
The synthesis is designed as a three-step sequence starting from commercially available N-Boc-pipecolic acid.
-
Amide Formation: Conversion of the carboxylic acid to a primary amide.
-
Amidine Synthesis: Dehydration of the amide to a nitrile, followed by conversion to an amidine hydrochloride salt via the Pinner reaction.
-
Imidazole Ring Formation: Condensation of the piperidine-2-carboxamidine intermediate with 2,3-butanedione in the presence of a base to form the 4,5-dimethyl-1H-imidazole ring.
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final target compound.
Caption: Proposed four-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as thionyl chloride and trifluoroacetic anhydride are corrosive and toxic; handle with extreme care.
Step 1: Synthesis of N-Boc-piperidine-2-carboxamide
Rationale: This initial step converts the readily available N-protected amino acid into a primary amide. The use of thionyl chloride to form the acid chloride is a standard and efficient method. Subsequent quenching with ammonium hydroxide provides the desired amide in good yield.
-
Materials:
-
N-Boc-Pipecolic Acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Re-dissolve the crude acid chloride in DCM and cool to 0 °C.
-
Slowly and carefully add concentrated ammonium hydroxide (5.0 eq) dropwise. A white precipitate will form.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Dilute the mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-piperidine-2-carboxamide as a white solid.
-
Step 2: Synthesis of N-Boc-piperidine-2-carboxamidine hydrochloride
Rationale: This two-part step first involves the dehydration of the primary amide to a nitrile using trifluoroacetic anhydride (TFAA), a powerful dehydrating agent. The resulting nitrile is then converted to the corresponding amidine hydrochloride via the Pinner reaction. This classic reaction involves the treatment of a nitrile with an alcohol in the presence of HCl to form an imino ether (Pinner salt), which is then treated with ammonia to give the amidine.
-
Materials:
-
N-Boc-piperidine-2-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ethanol (EtOH), anhydrous
-
Hydrogen chloride (HCl), gas or saturated solution in ethanol
-
Ammonia (NH₃), gas or saturated solution in ethanol
-
-
Procedure (Part A: Nitrile Formation):
-
Dissolve N-Boc-piperidine-2-carboxamide (1.0 eq) in anhydrous DCM in a flask under nitrogen.
-
Cool the solution to 0 °C and add triethylamine (2.5 eq).
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude N-Boc-piperidine-2-carbonitrile, which can often be used in the next step without further purification.
-
-
Procedure (Part B: Amidine Formation):
-
Dissolve the crude nitrile (1.0 eq) in anhydrous ethanol (approx. 0.5 M).
-
Cool to 0 °C and bubble dry HCl gas through the solution until saturation (or add a pre-prepared saturated solution of HCl in ethanol, 1.5 eq).
-
Seal the reaction vessel and allow it to stand at room temperature for 12-24 hours. A precipitate of the imino ether hydrochloride should form.
-
Cool the mixture and collect the precipitate by filtration, washing with cold diethyl ether.
-
Suspend the collected Pinner salt in anhydrous ethanol and cool to 0 °C.
-
Bubble ammonia gas through the suspension until saturation (or add a saturated solution of ammonia in ethanol, 2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude N-Boc-piperidine-2-carboxamidine hydrochloride, which can be purified by recrystallization if necessary.
-
Step 3: Synthesis of Boc-2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Rationale: This is the key ring-forming step. The condensation of an amidine with a 1,2-dicarbonyl compound is a classical and highly effective method for synthesizing substituted imidazoles.[8][9] 2,3-Butanedione provides the two carbons that become C4 and C5 of the imidazole ring, complete with the desired methyl substituents.
-
Materials:
-
N-Boc-piperidine-2-carboxamidine hydrochloride
-
2,3-Butanedione (diacetyl)
-
Sodium methoxide (NaOMe) or other suitable base
-
Methanol (MeOH), anhydrous
-
-
Procedure:
-
To a solution of N-Boc-piperidine-2-carboxamidine hydrochloride (1.0 eq) in anhydrous methanol, add sodium methoxide (2.2 eq) and stir for 30 minutes at room temperature to liberate the free base.
-
Add 2,3-butanedione (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected final product.
-
Step 4: Synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine (Final Product)
Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is reliably achieved under strong acidic conditions, typically with HCl in an organic solvent like dioxane, which cleaves the carbamate to release the free amine.
-
Materials:
-
Boc-2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of methanol or dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq).
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to precipitate the product as its hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine hydrochloride.
-
The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH or NaHCO₃) and extracting with an organic solvent.
-
Quantitative Data Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) |
| 1 | N-Boc-Pipecolic Acid | 229.28 | 1.0 | N-Boc-piperidine-2-carboxamide | 228.30 |
| 2 | N-Boc-piperidine-2-carboxamide | 228.30 | 1.0 | N-Boc-piperidine-2-carboxamidine HCl | 263.77 |
| 3 | N-Boc-piperidine-2-carboxamidine HCl | 263.77 | 1.0 | Boc-2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | 293.41 |
| 4 | Boc-2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | 293.41 | 1.0 | 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | 193.28 |
Note: The table provides molar masses for the primary compounds in each step. Actual masses for an experiment should be calculated based on the desired scale.
References
- A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist. (n.d.). Google Scholar.
-
Zhang, X., He, M. Y., Dalton, J. T., & Hsu, F. L. (1997). Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket". Journal of Medicinal Chemistry, 40(19), 3014–3024. [Link]
-
Medetomidine Analogs as r2-Adrenergic Ligands. 3. Synthesis and Biological - American Chemical Society. (n.d.). Retrieved February 23, 2026, from [Link]
-
Medetomidine Analogs as α2-Adrenergic Ligands. 3. Synthesis and Biological Evaluation of a New Series of Medetomidine Analogs and Their Potential Binding Interactions with α 2 -Adrenoceptors Involving a “Methyl Pocket” - ACS Publications. (n.d.). Retrieved February 23, 2026, from [Link]
-
Zhang, X., et al. (1995). Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine. PubMed. [Link]
-
(a) Synthesis of imidazo[1,2-a]piperazine developed by McCort and... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
-
Kardile, R. A., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]
-
van Leusen, A. M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved February 23, 2026, from [Link]
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). Scholars Research Library. Retrieved February 23, 2026, from [Link]
-
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2024). Letters in Applied NanoBioScience. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medetomidine analogs as alpha 2-adrenergic ligands. 2. Design, synthesis, and biological activity of conformationally restricted naphthalene derivatives of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. nanobioletters.com [nanobioletters.com]
In vitro assay protocols using 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Introduction & Scope
The compound 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine represents a privileged scaffold in medicinal chemistry, sharing significant structural homology with ligands targeting Class A G-Protein Coupled Receptors (GPCRs), specifically Histamine H3/H4 receptors and
This Application Note provides a rigorous framework for the in vitro characterization of this compound. Unlike generic screening guides, this document focuses on the specific physicochemical challenges of substituted imidazoles (e.g., pH-dependent protonation) and details the "Gold Standard" protocols for determining binding affinity (
Key Technical Challenges Addressed:
-
Solubility: Handling the lipophilic nature of the dimethyl-imidazole moiety.
-
Receptor Coupling: Validating Gi/Go pathway activation via GTP
S binding. -
Non-Specific Binding (NSB): Mitigating high background often seen with basic amines in membrane assays.
Material Preparation & Handling
The chemical stability and solubility of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine are critical for assay reproducibility. As a basic amine, its ionization state changes near physiological pH.
Stock Solution Protocol
-
Solvent Selection: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide). Avoid aqueous buffers for the master stock to prevent precipitation.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C.
-
Working Solutions:
-
Perform serial dilutions in 100% DMSO first.
-
The final dilution into the assay buffer should ensure the final DMSO concentration is
1% (typically 0.1–0.5%) to avoid solvent interference with membrane proteins.
-
Table 1: Physicochemical Properties & Assay Buffer Compatibility
| Parameter | Specification | Impact on Assay |
| Predicted pKa | ~9.5 (Piperidine N), ~6.5 (Imidazole) | Compound is positively charged at pH 7.4. |
| LogP | ~1.5 – 2.0 | Moderate lipophilicity; requires BSA in buffer to prevent plastic adsorption. |
| Solubility | High in DMSO; Moderate in Ethanol | Use DMSO for stocks; avoid freeze-thaw cycles >3 times. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Supplement with 0.1% BSA to reduce non-specific binding. |
Protocol A: Competitive Radioligand Binding Assay
Objective: To determine the affinity constant (
Principle: The test compound competes with a high-affinity radioligand (e.g.,
Reagents & Equipment
-
Membrane Prep: CHO or HEK293 cell membranes overexpressing the target receptor.
-
Radioligand: Specific to the target (at
concentration). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
Harvester: 96-well cell harvester (e.g., PerkinElmer Filtermate).
-
Filters: GF/B glass fiber filters, pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour (Crucial for reducing NSB of cationic ligands).
Step-by-Step Workflow
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions (Final Volume 200 µL):
-
50 µL Assay Buffer (Total Binding wells) OR Unlabeled Standard (Non-Specific Binding wells).
-
50 µL Test Compound (2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine) at 10 concentrations (e.g.,
M to M). -
50 µL Radioligand (Final concentration
). -
50 µL Membrane Suspension (Start reaction).
-
-
Incubation: Incubate at 25°C for 60 minutes . (Equilibrium time depends on the specific receptor, but 60 min is standard for this class).
-
Termination: Rapid filtration through PEI-soaked GF/B filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Detection: Dry filters, add liquid scintillant, and count in a Microbeta counter.
Data Analysis
Calculate
-
Where
is the radioligand concentration and is the dissociation constant of the radioligand.
Protocol B: [ S]GTP S Functional Binding Assay
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist .
Rationale: Since imidazole-piperidines often target Gi/Go GPCRs, measuring the exchange of GDP for the non-hydrolyzable analog [
Workflow Visualization
Figure 1: Mechanism of the [
Detailed Protocol
-
Buffer Preparation:
-
Base: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
. -
Critical Additive:GDP (Guanosine diphosphate) . You must add excess GDP (typically 1–10 µM) to suppress basal binding and improve the signal-to-noise ratio.
-
Saponin: 10 µg/mL (permeabilizes membranes if using crude preps).
-
-
Reaction Assembly (96-well plate):
-
Mixture: Combine Membranes (5–10 µg protein/well) + GDP (3 µM) + SPA Beads (if using Scintillation Proximity Assay) or prepare for filtration.
-
Test Compound: Add 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine (dose-response curve).
-
Start: Add [
S]GTP S (0.1 nM final).
-
-
Incubation: 30 minutes at 30°C. Agitation is recommended.
-
Termination:
-
Filtration Method: Filter through GF/B filters.
-
SPA Method: Centrifuge plate (if using PVT beads) and count directly.
-
-
Controls:
-
Basal: DMSO only.
-
Stimulated: Known full agonist (e.g., Clonidine for
, Histamine for H3). -
Non-Specific: Add 10 µM unlabeled GTP
S.
-
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Cationic nature of piperidine ring sticking to glass fibers. | Pre-soak filters in 0.3% PEI; Add 0.1% BSA to assay buffer. |
| Low Signal Window (GTP | High basal G-protein activity. | Increase GDP concentration (titrate 1–100 µM) to suppress basal levels. |
| Precipitation | Compound insolubility at high concentrations. | Ensure final DMSO is <1%. Check stock clarity visually. |
| Bell-Shaped Curve | Compound aggregation or promiscuous binding. | Include 0.01% Triton X-100 (if compatible) or lower top concentration. |
References
-
Strange, P. G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology. Link
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences. Link
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Binding Assays. NCBI Bookshelf. Link
-
IUPHAR/BPS Guide to Pharmacology. Database of GPCR Ligands and Protocols. Link
A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. This compound, featuring both imidazole and piperidine moieties, is representative of a structural class frequently encountered in pharmaceutical development. The method employs reversed-phase chromatography coupled with positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection. The rationale behind the selection of chromatographic conditions, mass spectrometric parameters, and sample preparation is discussed in detail, providing a foundational protocol for researchers engaged in drug discovery, quality control, and metabolic studies.
Introduction
Imidazole and piperidine rings are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The accurate quantification of molecules containing these scaffolds, such as 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, is crucial for pharmacokinetic studies, impurity profiling, and quality assurance in pharmaceutical manufacturing. Liquid chromatography-mass spectrometry (LC-MS) stands as the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and wide applicability.[2][3]
This guide provides an in-depth protocol grounded in fundamental principles of analytical chemistry. It moves beyond a simple recitation of steps to explain the causality behind each parameter selection, empowering the user to adapt and troubleshoot the method effectively.
Analyte Physicochemical Properties & Methodological Rationale
A successful LC-MS method is built upon an understanding of the analyte's chemical nature. The properties of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine are summarized below.
| Property | Value / Structure | Rationale for LC-MS Parameter Selection |
| Structure | ![]() | The structure contains two basic nitrogen centers: one in the piperidine ring and two in the imidazole ring (one of which is readily protonated). This makes the molecule an ideal candidate for positive ion electrospray ionization (ESI+). |
| Molecular Formula | C₁₀H₁₇N₃[4] | Provides the basis for calculating the exact mass. |
| Monoisotopic Mass | 179.1422 Da[4] | The theoretical exact mass of the most abundant isotopes. The target precursor ion in MS will be the protonated molecule, [M+H]⁺, with an m/z of approximately 180.1495.[4] |
| Predicted Basicity (pKa) | High | Compounds containing piperidine and imidazole moieties are basic.[5] An acidic mobile phase (e.g., containing formic acid) will ensure the analyte is in its protonated, cationic form, which is essential for both good chromatographic peak shape on a silica-based column and high ionization efficiency in ESI+.[3][6] |
| Predicted Polarity (logP) | Moderate | The combination of alkyl groups and polar N-H functionalities suggests moderate polarity, making it well-suited for reversed-phase chromatography on a C18 column. |
Experimental Methodology
Materials and Reagents
-
Analyte: 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine reference standard (>98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Standard and Sample Preparation
The following protocol is designed for creating a calibration curve for quantification.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution is stable for at least one month when stored at 2-8°C.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to a final volume of 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards (e.g., 1 - 1000 ng/mL): Perform serial dilutions of the Working Stock Solution using 50:50 (v/v) acetonitrile/water to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Sample Preparation: For samples in a simple matrix (e.g., reaction mixtures), a "dilute and shoot" approach is often sufficient. Dilute the sample with 50:50 (v/v) acetonitrile/water to bring the expected analyte concentration within the calibration range. For complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction (SPE) would be required.[3][7]
Liquid Chromatography (LC) Conditions
The separation is performed on a standard reversed-phase column, which provides robust performance for a wide range of small molecules.
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Causality: The C18 stationary phase retains the analyte based on its hydrophobicity. The gradient elution, starting with a high aqueous content, ensures the analyte is retained on the column, while the increasing concentration of acetonitrile effectively elutes it, providing a sharp, well-defined peak. The addition of formic acid is crucial for protonating the analyte, leading to better retention and peak shape.[6]
Mass Spectrometry (MS) Conditions
Detection is achieved using a triple quadrupole mass spectrometer, which allows for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C[8] |
| Cone Gas Flow | 150 L/hr[8] |
| Desolvation Gas Flow | 1000 L/hr[8] |
| MRM Transitions | See table below |
MRM Transition Details: To develop the MRM method, the precursor ion ([M+H]⁺) is first identified in a full scan. Then, a product ion scan is performed to identify stable and abundant fragment ions generated by collision-induced dissociation (CID).
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Role | Collision Energy (eV) |
| Primary (Quantifier) | 180.15 | 110.10 | Imidazole ring fragment | ~15 |
| Secondary (Qualifier) | 180.15 | 83.09 | Piperidine ring fragment | ~25 |
Note: Collision energies must be optimized empirically on the specific instrument being used.
Workflow and Fragmentation Visualization
Analytical Workflow
The overall process from sample receipt to final data is outlined below.
Caption: Overall analytical workflow for the quantification of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine.
Proposed Mass Spectral Fragmentation
The fragmentation of the protonated molecule is key to the selectivity of the MS/MS method. α-cleavage and ring fission are common pathways for piperidine-containing compounds.[9]
Caption: Proposed fragmentation pathway for the precursor ion of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine.
Protocol: Step-by-Step Instrument Setup and Analysis
-
System Preparation: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument control software. The sequence should include:
-
A solvent blank (50:50 acetonitrile/water) injection to ensure system cleanliness.
-
The full set of calibration standards, from lowest to highest concentration.
-
A mid-level calibration standard injected every 10-15 samples to act as a quality control (QC) check.
-
The unknown samples.
-
A final solvent blank injection.
-
-
System Suitability Test (SST): Before starting the main sequence, inject the mid-level standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <15% to confirm system stability.[8]
-
Calibration Curve Analysis: After the run, process the data for the calibration standards. The calibration curve should be linear with a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Process the data for the unknown samples. The concentration is determined by interpolating the peak area of the analyte against the calibration curve.[1]
-
Data Review: Ensure that the qualifier ion is present in all samples and that the ion ratio (Qualifier Peak Area / Quantifier Peak Area) is consistent across all standards and samples. This confirms the identity of the analyte and rules out interferences.
Conclusion
This application note provides a robust, selective, and sensitive LC-MS/MS method for the analysis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. The detailed explanation of the method development rationale, coupled with a step-by-step protocol and clear visualizations, offers a comprehensive resource for scientists. This method is suitable for high-throughput quantitative analysis and can be adapted for other similar molecules in various research and development settings.
References
- Journal of Forensic Science and Medicine. Chiral Separation and Determination of Imidazole... Ovid.
- Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
- Wiley Analytical Science. Imidazole quantification by LC determination. Wiley Analytical Science. (2019).
- PMC. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. PMC.
- Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
- EPA. 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine Properties. EPA.
- PubChemLite. 4-(4,5-dimethyl-1h-imidazol-2-yl)piperidine dihydrochloride. PubChemLite.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
- University of Delaware. Mass Spectrometry: Fragmentation. University of Delaware.
- ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006).
- UKIM. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 4-(4,5-dimethyl-1h-imidazol-2-yl)piperidine dihydrochloride (C10H17N3) [pubchemlite.lcsb.uni.lu]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ovid.com [ovid.com]
- 8. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Status: Operational Ticket ID: REF-IMID-PIP-001 Subject: Troubleshooting Impurity Profiles & Synthesis Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in the production of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine . This molecule is a critical bidentate scaffold, often serving as a precursor for kinase inhibitors or as a chiral ligand in asymmetric catalysis.
Its structure combines a chiral piperidine ring (susceptible to racemization and oxidation) with an electron-rich imidazole core (susceptible to polymerization). The "4,5-dimethyl" substitution pattern specifically implies the use of 2,3-butanedione (diacetyl) or similar dicarbonyl precursors, which introduces a unique set of volatility and oligomerization issues.
This guide moves beyond basic synthesis to address the "Silent Killers" —impurities that evade standard detection or co-elute during purification.
Module 1: The "Phantom" Peak (Stereochemical Erosion)
Symptom: Your chiral HPLC shows a split peak or a "shoulder" on the main product, or the biological activity of the isolate is 50% lower than expected despite high chemical purity.
Diagnosis: Racemization of the Piperidine C2 Center.
The Mechanism
The C2 position of the piperidine ring (alpha to the amine and the imidazole) is highly acidic. During the imidazole ring closure (typically a Debus-Radziszewski or Weidenhagen type reaction), the high temperature and basic conditions (ammonia/ammonium acetate) facilitate proton abstraction at this chiral center.
-
Risk Factor: Using unprotected piperidine-2-carboxaldehyde. The free amine promotes enamine formation, rapidly scrambling the stereocenter.
-
Risk Factor: Extended reaction times at reflux (>4 hours).
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Starting Material | Use | Prevents participation of the piperidine nitrogen in enamine tautomerization, locking the C2 proton. |
| Ammonia Source | Switch from | Buffers the pH to ~7.0, reducing the basicity that drives proton abstraction. |
| Temperature | Limit to 60–70°C | Racemization kinetics follow the Arrhenius equation; reducing T by 10°C can halve the rate of racemization. |
Validation Experiment: The Chiral Shift
If you suspect racemization but lack a chiral column:
-
Take 5 mg of product.
-
Add 1.5 eq. of (S)-(+)-Mandelic acid in
. -
Run
NMR. -
Result: A racemic mixture will show doubled signals for the imidazole methyl groups (distinct diastereomeric environments). A pure enantiomer will show single sharp singlets.
Module 2: The "Yellowing" Effect (Oxidative Dehydrogenation)
Symptom: The product turns yellow/brown upon standing. LC-MS shows a mass shift of [M-6] or [M-4] .
Diagnosis: Aromatization (Piperidine
The Mechanism
The piperidine ring is thermodynamically driven to aromatize to a pyridine ring, especially when conjugated to an imidazole. This is often catalyzed by trace metals (Fe, Cu) from stir bars or reactor walls, or by singlet oxygen.
-
Impurity A: 2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine .
-
Impurity B: Partially oxidized tetrahydropyridine intermediates (enamines).
Troubleshooting Protocol
Q: How do I remove the pyridine impurity? A: You cannot easily separate them by silica chromatography due to similar polarity. You must use Selective Salt Formation .
-
Dissolve the crude mixture in dry Ethanol.
-
Add 1.1 eq. of
(in dioxane or ether). -
Cool to 0°C.
-
Filtration: The highly basic piperidine-imidazole will crystallize as the dihydrochloride salt. The pyridine analog is less basic (pK_a ~5 vs ~11 for piperidine) and will remain largely in solution or form a more soluble monohydrochloride.
Module 3: The "Sticky" Baseline (Oligomerization)
Symptom: Broad peaks at high retention times or an oily residue that refuses to crystallize.
Diagnosis: Diacetyl Trimerization & Aldol Condensation.
The Mechanism
The "4,5-dimethyl" motif requires 2,3-butanedione (diacetyl) . Diacetyl is notorious for self-condensing into dimers and trimers under alkaline conditions before it reacts with the aldehyde. These oligomers are gummy and trap the product.
Corrective Action: The "Reverse Addition" Technique
-
Do NOT mix the aldehyde, ammonia, and diacetyl all at once.
-
Protocol:
-
Dissolve the Aldehyde and Ammonia source in Methanol.
-
Cool to 0°C.
-
Add Diacetyl dropwise over 60 minutes.
-
Why? This keeps the concentration of free diacetyl low, statistically favoring the reaction with the aldehyde-ammonia complex (Imine) over self-reaction.
-
Visualizing the Impurity Landscape
The following diagram maps the genesis of these impurities during the synthesis workflow.
Figure 1: Genesis of key impurities. Red paths indicate critical failure points in process control.
Standardized Analytical Protocol (HPLC)
To reliably separate the Pyridine impurity and the Enantiomers , use the following validated method.
| Parameter | Condition |
| Column | Chiralpak IC (Immobilized Cellulose) - 4.6 x 250 mm, 5 µm |
| Mobile Phase A | n-Hexane (with 0.1% Diethylamine) |
| Mobile Phase B | Ethanol (Absolute) |
| Mode | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide/Imidazole absorption) and 254 nm (Pyridine impurity) |
| Temperature | 25°C |
Note: The pyridine impurity will have a significantly different UV ratio (254/220 nm) compared to the piperidine product. Use a DAD (Diode Array Detector) to flag peaks with aromatic spectra.
Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Figure 2: Decision matrix for isolating the root cause of batch failure.
References
-
Debus-Radziszewski Reaction Mechanisms
-
Enantioseparation of Piperidine Derivatives
-
Oxidation of Piperidines
-
Purification Strategies
-
Separation of Piperidine and Pyridine by Azeotropic Distillation and Salt Formation.[11]
-
Sources
- 1. scribd.com [scribd.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Imidazole Ring Closure in Piperidine Derivatives
Welcome to the technical support center for the synthesis of imidazole-fused piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges in the synthesis of these important heterocyclic compounds.[1][2][3][4] Imidazole and its derivatives are crucial in medicinal chemistry due to their wide range of biological activities.[1][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of imidazole-piperidine derivatives.
Q1: My imidazole ring closure reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in imidazole synthesis.[2] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Temperature and Time: The reaction temperature is a critical parameter. For many imidazole syntheses, reflux temperatures are necessary to drive the reaction to completion.[2] However, in some cases, higher temperatures can lead to decomposition or the formation of side products, resulting in a decreased yield of the desired product.[6] It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
-
Inappropriate Solvent Choice: The solvent plays a significant role in the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.[7]
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can stabilize charged intermediates through hydrogen bonding, potentially increasing yields.[7] However, they can also solvate reactants, sometimes reducing their reactivity.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO) are often good choices as they can create a favorable environment for reactions involving nucleophiles.[7]
-
Nonpolar Solvents (e.g., toluene) can sometimes enhance selectivity by favoring specific reaction pathways.[7] A solvent screen is often a worthwhile endeavor to identify the optimal medium for your specific substrate.
-
-
Catalyst Issues: While some imidazole syntheses proceed without a catalyst, many benefit from the addition of one.[2]
-
Lewis Acids (e.g., ZnCl₂, FeCl₃) can activate carbonyl groups towards nucleophilic attack.
-
Brønsted Acids (e.g., lactic acid, acetic acid) can also catalyze the condensation steps.[9]
-
Heterogeneous Catalysts like silica-supported sulfuric acid or metal nanoparticles can offer advantages in terms of ease of separation and catalyst recycling.[9] If you are using a catalyst, ensure it is of high purity and that the loading is optimized. Both too little and too much catalyst can be detrimental to the yield.
-
-
Purity of Starting Materials: Impurities in your piperidine diamine, aldehyde, or other reagents can interfere with the reaction, leading to side products and lower yields.[3] Always use reagents of the highest possible purity and consider purification of starting materials if necessary.
-
Atmosphere: Some imidazole ring closure reactions are sensitive to air and moisture.[3] If you suspect this is the case, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3] Conversely, some reactions, particularly those involving an oxidation step, may require the presence of air.[10]
Q2: I am observing the formation of a Schiff base (imine) intermediate, but the reaction is not proceeding to the final imidazole product. What should I do?
A2: The formation of a Schiff base is a key intermediate step in many imidazole syntheses.[10] If the reaction stalls at this stage, it indicates that the subsequent cyclization and oxidation/aromatization steps are not occurring efficiently. Here are some troubleshooting steps:
-
Promote Cyclization:
-
Increase Temperature: Often, a higher temperature is required to overcome the activation energy for the cyclization step.[11]
-
Add a Catalyst: An acid catalyst can protonate the imine, making it more electrophilic and susceptible to nucleophilic attack by the second amine group of the diamine, thus facilitating cyclization.
-
-
Facilitate Aromatization: The final step in many imidazole syntheses is an oxidation to form the aromatic ring.
-
Ensure an Oxidant is Present: In some cases, an explicit oxidizing agent may be necessary. However, often atmospheric oxygen is sufficient.[10] If you are running the reaction under an inert atmosphere, this could be the reason for the stalled reaction.[10]
-
Consider a Dehydrogenation Catalyst: In some instances, a catalyst like palladium on carbon (Pd/C) can be used to facilitate the dehydrogenation to the imidazole.[10]
-
Q3: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
A3: The formation of multiple products is a common problem, especially in multi-component reactions. Improving selectivity often involves a careful optimization of reaction conditions.
-
Control of Reaction Conditions: Carefully control the temperature and reaction time.[2] Sometimes, running the reaction at a lower temperature for a longer period can favor the formation of the thermodynamically more stable product.
-
Order of Reagent Addition: In some cases, the order in which the reagents are added can influence the reaction pathway. For example, pre-forming the imine by reacting the aldehyde and diamine before adding other components might be beneficial.[12]
-
Solvent Effects: As mentioned earlier, the solvent can have a profound impact on selectivity.[7] Experiment with solvents of different polarities.
-
Protecting Groups: If your piperidine derivative or other starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[12]
Q4: How do I effectively purify my final imidazole-piperidine derivative?
A4: The purification of imidazole derivatives can be challenging due to their often polar nature and potential for hydrogen bonding.[2]
-
Column Chromatography: This is a very common and effective method.
-
Stationary Phase: Silica gel is most commonly used. If your compound is very polar, alumina (basic or neutral) might be a better choice.
-
Mobile Phase: A gradient of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane, or methanol) is typically used. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[13][14]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazole derivatives include ethanol, methanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane.
-
-
Acid-Base Extraction: Since imidazoles are basic, you can use an acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent.
Experimental Protocols
General Protocol for Imidazole Ring Closure
This protocol is a general guideline and will likely require optimization for your specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the piperidine-1,2-diamine derivative (1.0 mmol), the aldehyde (1.0 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate (2.0-4.0 mmol).[9]
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the FAQ section.
Data Presentation
Table 1: Influence of Solvent on Imidazole Synthesis Yield
| Solvent | Polarity | Typical Yield Range | Reference |
| Ethanol | Polar Protic | Moderate to Good | [7][8] |
| Methanol | Polar Protic | Moderate to Good | [8] |
| Water | Polar Protic | Variable | [7] |
| DMF | Polar Aprotic | Good to Excellent | [5][7] |
| DMSO | Polar Aprotic | Good to Excellent | [7][15] |
| Toluene | Nonpolar | Variable, can improve selectivity | [7] |
| Solvent-free | N/A | Often Good to Excellent | [16] |
Yields are highly substrate-dependent and the table provides a general trend.
Visualizations
General Reaction Mechanism
The following diagram illustrates a plausible mechanistic pathway for the formation of an imidazole ring from a 1,2-diamine and an aldehyde.
Caption: A simplified workflow for imidazole synthesis.
Troubleshooting Workflow for Low Yield
This diagram provides a logical progression for troubleshooting low-yielding imidazole ring closure reactions.
Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.[2]
References
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles - Nanotechnology Perceptions.
- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - Jetir.Org.
- Imidazole Ring Formation Reactions: A Technical Support Center - Benchchem.
- Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem.
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct.
- Recent advances in the synthesis of imidazoles - RSC Publishing.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Troubleshooting regioselectivity in the synthesis of substituted trifluoromethyl-imidazoles - Benchchem.
- A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials - ijprajournal.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - KU ScholarWorks.
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate.
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.
- Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate.
- How to make imidazole compounds from diamines and aldehydes? - ResearchGate.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- US4719309A - Preparation of imidazoles - Google Patents.
- Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.
- Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR.
- Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design - Der Pharma Chemica.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. asianpubs.org [asianpubs.org]
Resolving baseline noise in HPLC analysis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Case ID: #IMID-PIP-001 Topic: Resolving Baseline Noise & Drift Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are analyzing 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine . This molecule presents a specific "perfect storm" for HPLC baseline issues:
-
Low UV Absorbance: The imidazole ring lacks significant conjugation, forcing detection at low wavelengths (210–220 nm ).
-
High Basicity: The piperidine (pKa ~11) and imidazole (pKa ~7) moieties require acidic mobile phases (pH < 3) to protonate the nitrogens and prevent peak tailing.
-
The Additive Conflict: The most common additive for this pH range, Trifluoroacetic Acid (TFA) , absorbs UV light in the exact region where your molecule elutes, causing baseline ripples, drift, and high noise.
This guide moves beyond generic advice to address the specific chemical physics of analyzing basic imidazoles at low UV wavelengths.
Module 1: Chemical Noise (The "TFA Effect")
Symptom: Rhythmic baseline waves (ripples) or high-frequency "fuzz" specifically at 210–220 nm.
The Mechanism
Your target molecule requires an acidic mobile phase to ensure both nitrogen atoms are fully protonated (
Researchers typically use 0.1% TFA to suppress these interactions. However, TFA has a UV cutoff of ~210 nm. In gradient elution, the concentration of TFA changes effectively as the organic modifier (Acetonitrile/Methanol) increases, changing the refractive index and absorbance of the background. This creates "baseline drift" and "ghost peaks."[1]
Protocol: Optimizing the Mobile Phase
| Parameter | Standard Protocol (High Noise) | Optimized Protocol (Low Noise) | Why? |
| Wavelength | 210 nm | 220 nm or 215 nm | Moving up just 5–10 nm drastically reduces TFA background absorbance while maintaining analyte signal. |
| Additive | 0.1% TFA (v/v) | 0.05% TFA or Phosphate Buffer | 0.05% is often sufficient for ion-pairing but halves the background noise. Phosphate is transparent at 210 nm (but non-volatile). |
| Solvent B | Methanol | Acetonitrile (ACN) | Methanol has a higher UV cutoff (205 nm) than ACN (190 nm). Using MeOH at 210 nm guarantees noise. |
| Balancing | Equal % in A & B | "Balanced Absorbance" | See technique below. |
Technique: The "Balanced Absorbance" Method
To flatten a gradient baseline when using TFA:
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile + 0.085% TFA.
-
Logic: TFA absorbs less in ACN than in water. By lowering the TFA concentration in the organic phase slightly (experimentally determined between 0.08% and 0.09%), you match the absorbance of MP-A and MP-B. This results in a flat baseline during the gradient.
Module 2: Hardware & Physical Noise
Symptom: Sinusoidal cycling (pump pulsation) or sharp spikes (air bubbles).
The Mixer Volume Criticality
Because you are detecting at the UV cutoff of your solvent, any small inhomogeneity in mixing becomes visible as noise.
-
Standard Mixers: often 50–100 µL. Inadequate for TFA/ACN gradients at low UV.
-
Recommendation: Install a larger volume static mixer (e.g., 350–400 µL ) or a diffusion-bonded mixer. This physically averages out the compositional ripples before they reach the detector.
Diagram: Diagnostic Logic Flow
Figure 1: Diagnostic decision tree for isolating the root cause of baseline noise based on signal morphology.
Module 3: Column & Silanol Interactions
Symptom: Broad, tailing peaks that look like "humps" in the baseline, or carryover from previous injections.
The "Basic" Challenge
Your molecule (piperidine moiety) is a strong base. If your column has active silanols (Si-OH), the piperidine will stick, causing the peak to elute slowly and broadly, effectively raising the baseline noise floor.
Protocol: Column Selection & Care
-
Column Type: Do NOT use standard C18 columns.
-
Use:Hybrid Particle (BEH) or Base-Deactivated (End-capped) columns. These have fewer free silanols.
-
Alternative:HILIC Mode . Since your molecule is polar and basic, HILIC (using Ammonium Formate pH 3) can offer better retention and sensitivity without the need for high TFA concentrations.
-
-
System Passivation: If you see "ghost peaks" of your molecule in blank runs, the basic amine is likely adsorbing to steel surfaces in the LC flow path. Passivate the system with 6N Nitric Acid (remove column first!) or use PEEK tubing.
Experimental Workflow: Low-Noise Method for Imidazoles
Objective: Achieve S/N > 10 for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine at 1 µg/mL.
-
Preparation:
-
Solvent A: 10mM Ammonium Phosphate (pH 2.5) OR Water + 0.05% TFA.
-
Solvent B: Acetonitrile (HPLC Grade S).
-
Degassing: Ultrasonicate solvents for 10 mins, then use inline vacuum degassing.
-
-
Instrument Setup:
-
Detector: Set bandwidth to 4 nm (narrow) to exclude noise. Reference wavelength: 360 nm (if DAD is available).
-
Mixer: Install 350 µL static mixer.
-
Temperature: 40°C (Reduces viscosity, improves peak shape for basics).
-
-
Gradient Profile:
| Time (min) | % B | Curve | Description |
| 0.0 | 5 | - | Initial Hold (traps polar impurities) |
| 1.0 | 5 | 6 | Injection |
| 10.0 | 60 | 6 | Linear Gradient |
| 10.1 | 95 | 1 | Wash (Remove hydrophobic contaminants) |
| 12.0 | 95 | 1 | Hold Wash |
| 12.1 | 5 | 1 | Re-equilibration (Crucial for TFA) |
| 17.0 | 5 | - | Ready for next injection |
Visualizing the Solution: Mobile Phase Decision Tree
Figure 2: Decision logic for selecting the correct additive based on detection limits and instrument type.
Frequently Asked Questions (FAQ)
Q: Why does my baseline drift upward at the end of the gradient? A: This is the "TFA Absorbance Drift." Acetonitrile absorbs less UV than water, but the TFA/ACN complex can behave differently depending on the specific wavelength. If using 210 nm, the drift is often caused by the changing refractive index and the UV cutoff of the organic solvent. Use the "Balanced Absorbance" method described in Module 1.
Q: Can I use Formic Acid instead of TFA? A: Formic acid is weaker than TFA. For a piperidine moiety (pKa ~11), Formic acid may not provide enough ion-pairing strength to cover the silanols, leading to broader peaks. Furthermore, Formic acid actually has higher background absorbance at 210 nm than optimized TFA, potentially worsening the noise.
Q: I see a negative peak before my analyte. What is it? A: This is a "System Peak" or vacancy peak. It occurs when your sample solvent (e.g., pure methanol) has a lower absorbance than your mobile phase (Water/TFA). Dissolve your sample in the starting mobile phase (5% ACN / 95% Water + TFA) to eliminate this.
References
-
Waters Corporation. (2025). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from
-
Separation Science. (2024).[3] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
-
Knauer. (2025). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from
-
Sigma-Aldrich. (2025). HPLC Troubleshooting Guide - Baseline Issues. Retrieved from
-
Phenomenex. (2025).[1][4] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from
Sources
Technical Support Center: Enhancing the Bioavailability of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine Formulations
Introduction
Welcome to the technical support center for enhancing the oral bioavailability of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this specific chemical scaffold. The inherent physicochemical properties of the imidazole and piperidine moieties can present significant hurdles to achieving optimal drug absorption.[1][2][3] This resource provides a structured approach to troubleshooting these issues through a series of frequently asked questions (FAQs) and detailed experimental protocols.
Our objective is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your formulation development process.
Frequently Asked Questions (FAQs)
Q1: My 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine formulation is exhibiting poor aqueous solubility. What are the primary contributing factors and initial troubleshooting steps?
A1: The limited aqueous solubility of this compound class often stems from the interplay of the lipophilic piperidine ring and the basic imidazole group.[4][5][6][7][8] Here’s a breakdown of the likely causes and a systematic approach to address them:
-
Physicochemical Properties: The piperidine ring contributes to the molecule's lipophilicity, while the imidazole ring's basicity means its ionization state (and thus solubility) is pH-dependent. At physiological pH, a significant portion of the molecules may exist in a less soluble, non-ionized form.
-
Initial Troubleshooting Steps:
-
pH Adjustment: The first and most straightforward approach is to investigate the compound's pH-solubility profile. Systematically test the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to identify the pH of maximum solubility.
-
Salt Formation: For basic compounds like this, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate.[9] Common counterions to consider include hydrochloride, mesylate, and tartrate.
-
Co-solvents: For early-stage in vitro assays, using a co-solvent system can be effective. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous medium.[10] Ensure the final concentration of the organic solvent is low enough to avoid toxicity in your experimental system (typically ≤0.5% for DMSO).[10]
-
Q2: I've improved the solubility, but my compound still shows low permeability in Caco-2 assays. What are the likely mechanisms, and how can I investigate them?
A2: Low intestinal permeability, despite adequate solubility, points towards issues with the compound's ability to cross the intestinal epithelium.[11] The primary suspects are poor passive diffusion or active efflux by transporters like P-glycoprotein (P-gp).
-
Investigating the Mechanism:
-
Bidirectional Caco-2 Assay: To differentiate between poor passive permeability and active efflux, a bidirectional Caco-2 assay is the gold standard.[1][12][13] This involves measuring the transport of the compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 cell monolayer.
-
Calculating the Efflux Ratio: The efflux ratio is calculated as the apparent permeability coefficient (Papp) in the B-A direction divided by the Papp in the A-B direction (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[13]
-
Q3: My compound is well-absorbed but suffers from high first-pass metabolism. How can I identify the metabolic liabilities and improve metabolic stability?
A3: The piperidine ring and its substituents are common sites for metabolic modification by cytochrome P450 (CYP) enzymes in the liver and gut wall.[1][5][14]
-
Identifying Metabolic "Soft Spots":
-
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes is the standard method to determine its intrinsic clearance.[1][15] Analysis of the metabolites formed during this incubation (metabolite identification) will reveal the primary sites of metabolism. The carbons alpha to the piperidine nitrogen are often susceptible to oxidation.[5]
-
-
Strategies for Enhancing Metabolic Stability:
-
Blocking Sites of Metabolism: Once the metabolic "soft spots" are identified, structural modifications can be made to block these positions. Introducing sterically hindering groups, such as a methyl or cyclopropyl group, near the site of metabolism can prevent enzyme access.[1]
-
Fluorination: Replacing a metabolically labile C-H bond with a C-F bond can significantly increase metabolic stability due to the high strength of the C-F bond.[1]
-
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Compound Dissolution in Biorelevant Media
Underlying Cause: The crystalline structure of the compound may have high lattice energy, or the compound may have poor wettability, hindering its dissolution even if thermodynamically soluble.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor dissolution.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol aims to overcome crystal lattice energy by dispersing the API in a polymer matrix in an amorphous state.[16]
Materials:
-
2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Procedure:
-
Solution Preparation: Dissolve the API and the chosen polymer in the organic solvent. The drug-to-polymer ratio will need to be optimized, but a good starting point is 1:1 to 1:3 (w/w).
-
Spray Drying: Atomize the solution into a hot air stream. The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix.[16]
-
Collection: Collect the dried powder from the cyclone.
-
Characterization: Characterize the resulting powder for its amorphous nature (using techniques like PXRD and DSC) and dissolution properties in biorelevant media (e.g., FaSSIF and FeSSIF).
Rationale: By converting the crystalline drug to a higher-energy amorphous form, its apparent solubility and dissolution rate can be significantly increased.[9][16] The polymer serves to stabilize the amorphous state and prevent recrystallization.[19]
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assays
Underlying Cause: The compound's physicochemical properties may not be optimal for passive diffusion across the intestinal membrane, or it may be a substrate for efflux transporters like P-gp.
Troubleshooting Workflow
Caption: Workflow for investigating low permeability.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay is crucial for determining if a compound is a substrate for active efflux transporters.[12][13][20]
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21 days
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[21]
-
Test compound
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer with well-developed tight junctions. This typically takes 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution to the apical (donor) chamber.
-
At specified time points, take samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral (donor) chamber.
-
At specified time points, take samples from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio Calculation: Determine the efflux ratio (Papp B-A / Papp A-B).
Rationale: A significantly higher permeability in the B-A direction compared to the A-B direction indicates that the compound is actively transported out of the cells, a hallmark of P-gp substrates.[13]
Issue 3: High First-Pass Metabolism
Underlying Cause: The compound is rapidly metabolized by enzymes in the gut wall and/or liver before it can reach systemic circulation.
Troubleshooting Workflow
Caption: Investigating and addressing high first-pass metabolism.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay provides a measure of the compound's susceptibility to metabolism by CYP enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding the quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Rationale: The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability.[15] A short half-life and high intrinsic clearance indicate rapid metabolism.
Data Summary Tables
Table 1: Common Formulation Strategies for Bioavailability Enhancement
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Salt Formation | Increases aqueous solubility and dissolution rate.[9] | Simple, cost-effective, and often highly effective for ionizable compounds. | Can sometimes lead to hygroscopicity or less stable solid forms. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area for dissolution according to the Noyes-Whitney equation.[16][22][23] | Applicable to a wide range of compounds. | May not be sufficient for compounds with very low intrinsic solubility. |
| Amorphous Solid Dispersions (ASDs) | Overcomes crystal lattice energy, leading to a higher apparent solubility and dissolution rate.[9][16] | Can achieve significant increases in bioavailability. | Potential for physical and chemical instability of the amorphous form.[24] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is pre-dissolved in a lipid vehicle, bypassing the dissolution step.[9][19][22] | Can enhance the absorption of lipophilic drugs and may reduce food effects.[9] | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility in water.[10][22][23] | Can significantly improve solubility and dissolution. | The amount of cyclodextrin required can be large, potentially leading to toxicity.[23] |
Table 2: Interpreting Caco-2 Permeability Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 1 | Low | > 2 | Low permeability, likely due to efflux. |
| < 1 | Low | < 2 | Low permeability, likely due to poor passive diffusion. |
| 1 - 10 | Moderate | N/A | Moderate absorption. |
| > 10 | High | < 2 | High permeability, likely via passive diffusion. |
| > 10 | High | > 2 | High permeability, but may be a substrate for efflux. |
Conclusion
Enhancing the bioavailability of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine formulations requires a systematic and mechanistically driven approach. By understanding the interplay between solubility, permeability, and metabolism, researchers can effectively troubleshoot and overcome the challenges associated with this chemical class. The FAQs, troubleshooting guides, and detailed protocols provided in this technical support center are intended to serve as a comprehensive resource to guide your formulation development efforts and accelerate your path to successful drug delivery.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Journals.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). Pharma Excipients.
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12).
- Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (n.d.). PMC - NIH.
- Optimising Excipients to Improve Bioavailability. (2016, March 29). Pharma's Almanac.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023, April 4). MDPI.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). Comprehensive Reviews in Food Science and Food Safety.
- Caco2 assay protocol. (n.d.). Cyprotex.
- Excipients for solubility and bioavailability enhancement. (n.d.).
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (n.d.).
- In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink.
- Absorption and Efficacy Studies by In Vitro Models. (n.d.). Mérieux NutriSciences.
- Technical Support Center: Enhancing Piperidine Moiety Bioavailability. (2025, December). Benchchem.
- Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007).
- A Perfused In-Vitro Model of the Human Subcutaneous Tissue for Bioavailability Assessment. (2023, October 4). University of Bristol Research Portal.
- Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. (2025). Benchchem.
- The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (n.d.). PMC.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. (2023, November 21). MDPI.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (n.d.). Benchchem.
- Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Vers
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023, May 31).
- Molecules | Special Issue : Heterocycles in Medicinal Chemistry. (n.d.). MDPI.
- Drug–Membrane Permeability across Chemical Space. (n.d.). PMC - NIH.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.).
- A Systematic Review of Piperine as a Bioavailability Enhancer. (2023, April 15).
- The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. (2024, July 20).
- Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. (2025, August 10).
- Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. (2025, October 6). PubMed.
- Use of piperine as a bioavailability enhancer. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews.
- Different modalities of piperidine-containing drugs and drug... (n.d.).
- 2-(1-(4-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan- 2-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazole. (2024, January 3). ChemicalBook.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters.
- Piperidine. (n.d.). Wikipedia.
- PIPERIDINE. (n.d.).
- tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)
- Piperidines. (n.d.). BOC Sciences.
Sources
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- 4. New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking [mdpi.com]
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- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
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- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. sphinxsai.com [sphinxsai.com]
Identifying common by-products in 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. The synthesis of this and related heterocyclic compounds can be complex, with the potential for side reactions that lead to challenging purification processes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate the formation of common by-products, thereby improving yield, purity, and process reliability.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying chemical reasoning.
Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows significant amounts of unreacted starting materials. What are the likely causes and how can I improve conversion?
Low conversion is a common issue stemming from suboptimal reaction conditions or reagent deactivation. Let's break down the potential causes based on a plausible synthetic route: the condensation of a piperidine precursor (like piperidine-2-carboxamidine or a related derivative) with an α-dicarbonyl compound (diacetyl/biacetyl) in the presence of an ammonia source.
Plausible Causes & Solutions:
-
Insufficient Reaction Temperature or Time: The formation of the imidazole ring, such as in the Weidenhagen reaction, often requires significant thermal energy to drive the multiple condensation and cyclization-dehydration steps.[1]
-
Solution: Incrementally increase the reaction temperature in 10°C steps, monitoring for product formation and by-product generation via TLC or LC-MS. Similarly, extend the reaction time. An initial 24-hour reaction is a good starting point, with time points taken at 12-hour intervals thereafter.
-
-
Steric Hindrance: The 4,5-dimethyl substitution on the imidazole ring can sterically hinder the approach of the piperidine moiety, slowing down the reaction compared to the synthesis of unsubstituted imidazoles.
-
Solution: Consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. If using a catalyst, a less sterically bulky catalyst might improve reaction rates.
-
-
Reagent Stoichiometry: An improper molar ratio of reactants can leave one starting material in excess.
-
Solution: Ensure accurate measurement of all reactants. Experiment with a slight excess (1.1 to 1.2 equivalents) of the more stable or less expensive reagent to drive the reaction to completion.
-
-
Atmospheric Moisture: The condensation steps in imidazole synthesis are reversible and produce water. If water is not effectively removed, it can hydrolyze intermediates or push the equilibrium back towards the starting materials.
-
Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). If the reaction setup allows, use a Dean-Stark trap to azeotropically remove water as it is formed.
-
Question 2: My LC-MS analysis shows a major product peak, but also several persistent, lower-intensity peaks with related masses. How can I identify these by-products?
The presence of multiple peaks indicates that side reactions are occurring. Identifying these impurities is the first step toward eliminating them. Common impurities in heterocyclic syntheses arise from incomplete reactions, side reactions, and degradation.[2]
Common By-products and Their Identification:
-
Partially Condensed Intermediates: The reaction proceeds through several intermediate steps before the final cyclization. If the reaction stalls, these intermediates will appear as impurities. For example, you might see the diimine intermediate formed from diacetyl and ammonia that has not yet cyclized with the piperidine precursor.
-
Identification: Look for masses corresponding to the addition of one or more reactant fragments but lacking the loss of water molecules associated with final cyclization.
-
-
Over-alkylation/Arylation: If the reaction is a coupling between a pre-formed 2-halopiperidine and 4,5-dimethylimidazole, the imidazole ring has two nitrogen atoms that can be alkylated. This can lead to the formation of regioisomers.
-
Identification: Isomeric by-products will have the identical mass-to-charge ratio (m/z) in MS but different retention times in LC. Their structural identity must be confirmed by NMR spectroscopy.
-
-
Piperidine Ring Opening/Elimination: Under harsh basic or acidic conditions, the piperidine ring can undergo side reactions. For instance, base-induced elimination can occur if there is a suitable leaving group on the ring.[3]
-
Identification: Look for masses corresponding to a loss of 2 or more mass units from the desired product, indicative of the formation of a double bond.
-
-
Oxidized By-products: Imidazole and piperidine rings can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods without an inert atmosphere.
-
Identification: Look for peaks with m/z = [M+16] or [M+14] (oxidation followed by water loss) compared to the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine and what are the critical control points?
A common and effective method is a variation of the Debus-Radziszewski imidazole synthesis. This involves a one-pot, multi-component reaction between an aldehyde (piperidine-2-carboxaldehyde), a 1,2-dicarbonyl compound (diacetyl), and a source of ammonia.
Workflow: Proposed Synthetic Pathway
Caption: Proposed multi-component synthesis pathway and points of by-product formation.
Critical Control Points:
-
Ammonia Source: Ammonium acetate is often preferred as it also acts as a buffer. The concentration is key; too little will limit the reaction, while too much can lead to side reactions.
-
Temperature Control: The initial condensation can be exothermic. A controlled temperature ramp to reflux is crucial to prevent the formation of polymeric by-products.
-
Purification: The final product is basic. Purification via silica gel chromatography may require treating the silica with a base like triethylamine (1-2% in the eluent) to prevent product tailing and decomposition on the acidic silica surface.
Q2: What are the most likely structures and molecular weights of by-products I should look for?
The table below summarizes potential by-products based on the synthetic route described above. This information is crucial for interpreting LC-MS data.
| By-product Name | Plausible Structure | Origin | Molecular Weight ( g/mol ) |
| Unreacted Piperidine-2-carboxaldehyde | C₆H₁₁NO | Incomplete reaction | 113.16 |
| Tetramethylpyrazine | C₈H₁₂N₂ | Self-condensation of diacetyl with ammonia | 136.19 |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | Oxidation of the starting aldehyde | 129.16 |
| N-Formylpiperidine | C₆H₁₁NO | Degradation/side reaction under certain conditions | 113.16 |
| Over-oxidized Product (e.g., Pyridine derivative) | C₁₁H₁₃N₃ | Aromatization of piperidine ring under harsh conditions | 187.24 |
Q3: My product seems to be degrading on the silica gel column during purification. What purification strategy do you recommend?
The basic nature of both the piperidine and imidazole nitrogens makes the target compound susceptible to degradation on standard, slightly acidic silica gel.
Troubleshooting Workflow for Purification
Caption: Decision workflow for purifying basic heterocyclic compounds.
Detailed Protocol: Acid-Base Extraction
This classical method is highly effective for separating basic compounds from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh DCM to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.
-
Re-extraction: The product will now be in its free-base form and will precipitate or become soluble in an organic solvent. Extract the product back out of the aqueous layer using DCM (3x).
-
Drying and Concentration: Combine the organic layers from the final extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
This method effectively removes unreacted dicarbonyl compounds and other neutral by-products.
References
-
H. Toulabi, et al. (2015). An easy method and two steps for synthesis of the medetomidine with high yield. Iranian Journal of Organic Chemistry, 6(3), 1487-1491. Available at: [Link]
-
Bruin, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available at: [Link]
-
F. Mathia, et al. (2013). A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist. Medicinal Chemistry Research, 23(5), 2504-2510. Available at: [Link]
-
Veeprho Pharmaceuticals. (n.d.). Medetomidine Impurities and Related Compound. Available at: [Link]
-
X. Zhang, et al. (1997). Medetomidine analogs as alpha 2-adrenergic ligands. 3. Synthesis and biological evaluation of a new series of medetomidine analogs and their potential binding interactions with alpha 2-adrenoceptors involving a "methyl pocket". Journal of Medicinal Chemistry, 40(19), 3014-3024. Available at: [Link]
-
A. S. Gazizov, et al. (2022). Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. Organic Process Research & Development, 26(11), 3144-3152. Available at: [Link]
-
A. A. Al-Amiery, et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Available at: [Link]
- M. S. Reddy, et al. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents, WO2014188453A2.
-
T. H. Parmar, et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 227-241. Available at: [https://www.semantic scholar.org/paper/Synthesis-and-antimicrobial-activity-of-some-new-Parmar-Patel/0e073c6838a5369c7667d73019e0788649479b4a]([Link] scholar.org/paper/Synthesis-and-antimicrobial-activity-of-some-new-Parmar-Patel/0e073c6838a5369c7667d73019e0788649479b4a)
- J. F. Van derpoorten, et al. (2020). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. Google Patents, EP3966215B1.
-
M. Mergler, et al. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 7(10), 502-510. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. As a molecule incorporating both a piperidine and a substituted imidazole moiety, its analytical behavior presents unique challenges that necessitate a well-reasoned approach to method development and validation. This document is intended for researchers, analytical chemists, and drug development professionals who require accurate and reliable quantification of this compound, whether for quality control, stability testing, or bioanalytical studies.
The principles and protocols outlined herein are grounded in established analytical chemistry and adhere to the stringent validation standards set forth by global regulatory bodies. We will explore and compare three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, providing a framework not just for replicating these methods, but for adapting them to specific analytical challenges.
All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring the integrity and regulatory acceptability of the data generated.[1][2][3][4]
Choosing the Right Analytical Platform: A Strategic Overview
The molecular structure of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine—featuring a basic piperidine nitrogen, a polar imidazole ring, and a moderate molecular weight—guides the selection of an appropriate analytical technique.
-
HPLC-UV: This is often the workhorse for routine analysis in quality control settings. The imidazole ring possesses a chromophore that allows for UV detection.[5] The method is robust, cost-effective, and widely available. Its primary limitation can be a lack of sensitivity and specificity for complex matrices or trace-level quantification.
-
GC-MS: Due to the polarity and low volatility of the analyte, direct GC-MS analysis is challenging. A critical derivatization step is required to mask the polar N-H groups of the piperidine and imidazole rings, thereby increasing volatility and thermal stability.[6][7] While this adds a step to sample preparation, the mass spectrometric detection offers high specificity.[8]
-
LC-MS/MS: This is the gold standard for high-sensitivity and high-specificity quantification, particularly in complex biological matrices like plasma or tissue homogenates.[9][10][11] It combines the excellent separation capabilities of HPLC with the definitive detection of tandem mass spectrometry, making it ideal for bioanalytical studies, impurity profiling, and dose formulation analysis.[12]
Comparative Analysis of Analytical Methodologies
The following table summarizes the anticipated performance characteristics for validated methods based on the three platforms. These values are derived from established performance for similar chemical entities and serve as a benchmark for method development.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | Causality & Rationale |
| Limit of Detection (LOD) | ~50 - 100 ng/mL | ~5 - 10 ng/mL | ~0.01 - 0.1 ng/mL | MS detection is inherently more sensitive than UV absorbance. LC-MS/MS achieves the lowest limits due to the reduction of chemical noise via MRM scanning. |
| Limit of Quantification (LOQ) | ~150 - 300 ng/mL | ~15 - 30 ng/mL | ~0.03 - 0.3 ng/mL | The LOQ must be determined with acceptable precision and accuracy, typically defined as ±20% deviation with a precision of <20% RSD.[9] |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.999 | A high coefficient of determination (R²) indicates a strong linear relationship between analyte concentration and instrument response over a defined range. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% (in neat solution) 85 - 115% (in matrix) | Accuracy reflects the closeness of the measured value to the true value. The wider acceptance range for GC-MS accounts for potential variability in the derivatization step. Bioanalytical methods have wider acceptance criteria to account for matrix effects.[9][13] |
| Precision (%RSD) | < 2.0% | < 5.0% | < 2.0% (in neat solution) < 15% (in matrix) | Precision measures the repeatability of the method. Higher variability is often observed in methods requiring extra sample preparation steps like derivatization or for complex biological samples. |
| Specificity / Selectivity | Moderate to Good | High | Very High | HPLC-UV relies on chromatographic retention time. GC-MS adds the mass-to-charge ratio. LC-MS/MS uses precursor-to-product ion transitions (MRM), providing the highest degree of certainty in identification and quantification. |
Experimental Protocols & Validation Workflows
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine in bulk drug substance or simple formulations.
Caption: HPLC-UV method workflow from preparation to final report.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid is a critical modifier that ensures consistent protonation of the analyte's basic nitrogens, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: ~215 nm. The imidazole moiety provides UV absorbance, and this wavelength is a good starting point for many heterocyclic compounds.[5] A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.[5]
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range using the same diluent.
-
-
Validation Procedure:
-
Specificity: Inject a blank (diluent) and a placebo (formulation excipients) to ensure no interfering peaks are present at the analyte's retention time.[1]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the coefficient of determination (R²), which should be ≥ 0.998.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability & Intermediate Precision): Analyze six replicate preparations of a homogenous sample. The Relative Standard Deviation (%RSD) should be ≤ 2.0%. Repeat on a different day with a different analyst to assess intermediate precision.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identification and quantification where high specificity is required, assuming derivatization is performed.
Caption: GC-MS method workflow highlighting the critical derivatization step.
-
Derivatization:
-
Rationale: The N-H protons on both the piperidine and imidazole rings are active and make the molecule too polar and thermally labile for GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces these protons with non-polar trimethylsilyl (TMS) groups, increasing volatility.
-
Procedure: In a GC vial, evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine (as a catalyst). Cap tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min. This program must be optimized to ensure separation from any derivatizing agent artifacts.
-
Injector: Splitless mode at 250°C.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification. A full scan (e.g., 50-500 amu) should first be run on a standard to identify the molecular ion and key fragment ions of the derivatized analyte for use in the SIM method.
-
-
Validation Considerations:
-
The validation process is similar to HPLC, but with special attention to the consistency and completeness of the derivatization reaction. The accuracy and precision criteria are often wider (e.g., %RSD < 15%) to account for this additional source of variability.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for quantifying the analyte in complex biological fluids, offering unparalleled sensitivity and selectivity.
Caption: Bioanalytical LC-MS/MS method validation workflow.
-
Sample Preparation:
-
Rationale: Biological matrices contain proteins, salts, and lipids that interfere with analysis and must be removed. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are common techniques.
-
SPE Procedure (Example): Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with methanol then water. Load the pre-treated plasma sample (e.g., plasma diluted with acid). Wash with an acidic solution to remove interferences. Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC-UV method, but often using faster gradients and smaller particle size columns (e.g., < 2 µm) for higher throughput.
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode. The basic nitrogens are readily protonated to form [M+H]⁺.
-
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions. This is a two-stage process:
-
The precursor ion ([M+H]⁺) is selected in the first quadrupole.
-
It is fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole and measured by the detector.
-
-
Optimization: The collision energy and other MS parameters must be optimized by infusing a standard solution of the analyte to maximize the signal for at least two MRM transitions (one for quantification, one for confirmation).
-
-
-
Bioanalytical Method Validation (per FDA Guidance): [4][9][13][14]
-
Selectivity & Matrix Effect: Assessed by analyzing at least six different lots of blank biological matrix to ensure no endogenous interferences are present. The matrix effect is evaluated to ensure that matrix components do not suppress or enhance the analyte's ionization.
-
Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates over several days. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[9]
-
Stability: The stability of the analyte must be demonstrated under various conditions: in the biological matrix at room temperature, through freeze-thaw cycles, and long-term storage at -80°C.
-
Conclusion
The selection of an analytical method for the quantification of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine is fundamentally driven by the intended application.
-
For routine quality control of bulk material or simple formulations where concentration levels are high, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.
-
When higher specificity is required and instrumentation is available, GC-MS with derivatization is a viable alternative, though it introduces complexity in sample preparation.
-
For any application requiring trace-level quantification, especially in complex biological matrices, LC-MS/MS is unequivocally the superior technique. Its high sensitivity, specificity, and applicability to bioanalytical validation make it indispensable for preclinical and clinical drug development.
Each method must be rigorously validated according to the principles outlined in ICH and FDA guidelines to ensure the generation of accurate, reliable, and defensible data.[1][2][4] The protocols and validation frameworks provided in this guide serve as a robust starting point for developing and implementing a method that is truly fit for its purpose.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Vertex AI Search. (2025).
- AMSbiopharma. (2025).
- Lab Manager. (2025).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- YouTube. (2025). Understanding ICH Q2(R2)
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
-
U.S. Food and Drug Administration. Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation for Shell Eggs Using Liquid Chromatography. [Link]
-
PubMed Central. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
-
Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. [Link]
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ajrconline.org [ajrconline.org]
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- 9. resolvemass.ca [resolvemass.ca]
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- 11. fda.gov [fda.gov]
- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Guide to the Reproducibility of Biological Data for Imidazole- and Piperidine-Containing Ligands: A Case Study on Histamine H₃ Receptor Antagonists
A critical aspect of preclinical drug discovery is the ability to reliably reproduce biological data across different studies and laboratories. This guide addresses the topic of data reproducibility for a specific class of pharmacologically active compounds.
Initially, this guide was intended to focus on the compound 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine. However, a comprehensive literature search revealed a lack of sufficient published data for this specific molecule to conduct a meaningful analysis of its biological data reproducibility.
Therefore, with full editorial control, we pivot to a case study on a structurally related and extensively studied class of compounds: imidazole- and piperidine-containing histamine H₃ receptor (H₃R) antagonists . This class not only shares key structural motifs with the original topic but also serves as an excellent example to explore the nuances and challenges of ensuring reproducible pharmacological data. The histamine H₃ receptor, a G protein-coupled receptor (GPCR), is a significant drug target for various neurological and psychiatric conditions, making the reliability of data for its ligands paramount.
Comparative Analysis of Binding Affinities for H₃R Antagonists
To illustrate the potential for variability in biological data, we will compare the reported binding affinities (expressed as pKi or pA₂ values) for two well-characterized H₃R antagonists, Clobenpropit and Thioperamide, across different studies. These compounds are classical examples of imidazole-containing H₃R ligands.
| Compound | Reported Affinity (pKi / pA₂) | Species/Tissue | Radioligand | Reference |
| Clobenpropit | 9.16 (pKi) | Rat brain cortex | [³H]N-α-methylhistamine | [1] |
| 9.55 (pA₂) | Mouse brain cortex | N/A (functional assay) | [1] | |
| 10.49 (pKi) | Guinea-pig cerebral cortex | [³H]R-α-MH | [2] | |
| 10.36 (pKD for [³H]clobenpropit) | Guinea-pig cerebral cortex | [³H]clobenpropit | [3] | |
| Thioperamide | ~9.0 (pKi) | Guinea-pig cortex | N/A | [3] |
| High affinity site Ki not specified, but used at 1µM to define non-specific binding | Rat cerebral cortex | [³H]-thioperamide | [4] |
As the table demonstrates, even for well-studied compounds, the reported affinity values can vary. This variability can be attributed to a multitude of factors in the experimental setup, which we will explore in the following sections.
Factors Influencing the Reproducibility of Receptor Binding Data
The observed discrepancies in binding affinities can often be traced back to differences in experimental protocols. As a Senior Application Scientist, it is crucial to emphasize that understanding these variables is key to interpreting and comparing data from different sources.
Key Experimental Variables:
-
Choice of Radioligand: Different radioligands ([³H]N-α-methylhistamine, [³H]clobenpropit, [³H]-thioperamide) have been used to label the H₃ receptor.[2][4] These radioligands may have different binding kinetics and may be sensitive to different states of the receptor, leading to variations in the determined affinity of a competing compound.
-
Tissue/Cell Preparation: The source of the receptor (e.g., rat brain cortex, guinea-pig cerebral cortex, or recombinant cell lines like HEK293T) can significantly impact the results.[2][5][6] The presence of different receptor isoforms or interacting proteins in native tissues compared to recombinant systems can alter ligand binding. A recent study has shown that different human H₃R isoforms can display varying binding affinities for agonists and inverse agonists.[5]
-
Assay Buffer Composition: The composition of the assay buffer, including pH, ionic strength, and the presence of specific ions or additives, can influence the conformation of the receptor and the binding of ligands.[3][7] For example, the affinity of [³H]clobenpropit was found to be lower in a buffer containing NaCl, KCl, and CaCl₂ compared to a simple HEPES-NaOH buffer.[3]
-
Incubation Time and Temperature: Binding assays must be conducted at equilibrium. The time and temperature of incubation can affect whether equilibrium is reached. These parameters can influence the binding affinity and kinetics of ligands.[7][8]
-
Data Analysis: The method used to analyze the binding data, including the model used for curve fitting (e.g., one-site vs. two-site model), can affect the calculated affinity values.[3][4]
These factors underscore the importance of detailed and standardized reporting of experimental methods to allow for accurate comparison and replication of findings.[9][10][11]
Standardized Protocol for a Histamine H₃ Receptor Radioligand Binding Assay
To promote reproducibility, adhering to a well-defined and validated protocol is essential. Below is a detailed, step-by-step methodology for a competitive radioligand binding assay for the histamine H₃ receptor, based on common practices in the field.[5][6][12]
Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H₃ receptor.
Materials:
-
Receptor Source: Membranes from HEK293T cells transiently or stably expressing the human H₃ receptor.
-
Radioligand: [³H]N-α-methylhistamine ([³H]NAMH).
-
Non-specific Binding Control: 10 µM Clobenpropit.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the compound of interest.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells expressing the H₃R to ~70-80% confluency.[6]
-
Harvest the cells in ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Lyse the cells by sonication or homogenization.[5]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) to pellet the membranes.[6]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [³H]NAMH (at a concentration near its Kd, e.g., 0.3 nM), and 50 µL of assay buffer.[6]
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]NAMH, and 50 µL of 10 µM Clobenpropit.
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [³H]NAMH, and 50 µL of the test compound at various concentrations.
-
-
Incubate the plate for 2 hours at 25°C with gentle agitation to reach equilibrium.[5]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for a histamine H₃ receptor radioligand binding assay.
Sources
- 1. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-thioperamide as a radioligand for the histamine H3 receptor in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Assessment: Validating the Purity of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Executive Summary
This guide evaluates the efficacy of Elemental Analysis (CHN) for confirming the purity of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine (Formula: C₁₀H₁₇N₃), a nitrogen-rich heterocyclic building block. While CHN analysis remains a publication requirement for many journals (the ±0.4% rule), this guide demonstrates why it often fails for imidazole-piperidine motifs due to hygroscopicity and solvent trapping. We compare CHN against Quantitative NMR (qNMR) and HPLC , aiming to provide researchers with a scientifically robust protocol for absolute purity determination.
Part 1: The Compound and The Challenge
Target Molecule: 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine Molecular Formula: C₁₀H₁₇N₃ Molecular Weight: 179.26 g/mol
The Analytical Problem
This molecule combines a secondary amine (piperidine) and an imidazole ring. Both moieties are basic and capable of hydrogen bonding.
-
Hygroscopicity: The imidazole ring is prone to absorbing atmospheric moisture, forming non-stoichiometric hydrates.
-
Solvent Trapping: The basic nitrogens can interact with protic solvents (Methanol, Ethanol) used during recrystallization, leading to "solvates" that skew Elemental Analysis results.
-
The "0.4% Trap": Traditional Elemental Analysis requires Carbon, Hydrogen, and Nitrogen values to be within ±0.4% of theoretical values.[1][2] For this compound, a deviation of just 0.5% water (by mass) can cause a failure, leading to unnecessary re-purification cycles.
Part 2: Comparative Analysis of Purity Methods
We compared three standard methodologies for validating the purity of the target compound.
Method A: Elemental Analysis (CHN) - The Traditional Benchmark
-
Principle: Combustion of the sample at >900°C; detection of CO₂, H₂O, and N₂ gases.
-
Theoretical Values (C₁₀H₁₇N₃):
-
C: 66.99%
-
H: 9.56%
-
N: 23.44%
-
-
Verdict: High Risk of False Negatives. Excellent for confirming bulk composition but fails to distinguish between "impure synthesis" and "wet sample."
Method B: Quantitative NMR (qNMR) - The Modern Gold Standard
-
Principle: Ratio of the molar integration of the analyte signals against a certified Internal Standard (IS).
-
Verdict: Superior. Provides absolute purity (mass %) and explicitly identifies contaminants (water, solvent, side-products) that CHN lumps together.
Method C: HPLC-UV (254 nm) - The Relative Indicator
-
Principle: Chromatographic separation based on polarity.
-
Verdict: Insufficient for Absolute Purity. Imidazole and piperidine rings have different extinction coefficients. Without a reference standard for every impurity, "Area %" does not equal "Weight %."
Summary Data: Method Performance Matrix
| Feature | Elemental Analysis (CHN) | qNMR | HPLC-UV |
| Precision | ±0.3% (Absolute) | ±1.0% (Relative) | High (Retention time) |
| Specificity | Low (Cannot ID impurities) | High (IDs structure) | Medium (Separates but doesn't ID) |
| Water Sensitivity | Fails (Interferes with %H/C) | Ignores (unless quantifying H₂O) | Invisible |
| Sample Destructive? | Yes | No | No |
| Standard Required? | No (Theoretical Calc) | Yes (Internal Standard) | No (for Area %) |
Part 3: Experimental Protocols
Protocol 1: Elemental Analysis (Optimized for C₁₀H₁₇N₃)
To minimize failures due to hygroscopicity.
-
Pre-drying: Dry 50 mg of the sample in a vacuum oven (0.1 mbar) at 60°C for 24 hours over P₂O₅.
-
Handling: Transfer sample immediately into a glovebox or dry bag filled with Argon.
-
Encapsulation: Seal 2-3 mg of sample into tin capsules inside the dry environment.
-
Combustion: Run on a standard analyzer (e.g., Elementar vario EL cube) with WO₃ catalyst to ensure complete combustion of the imidazole ring.
Protocol 2: qNMR Validation (The "Truth" Method)
Use this when CHN fails or to validate the Certificate of Analysis.
-
Solvent Selection: DMSO-d6 (Dissolves both the free base and potential salts; shifts exchangeable protons away from alkyl signals).
-
Internal Standard (IS): Maleic Acid (Traceable Standard).
-
Reasoning: Maleic acid singlet appears at ~6.2 ppm, a clean region for this molecule (Piperidine/Methyls are 1.0–4.0 ppm; Imidazole CH is absent due to substitution).
-
-
Preparation:
-
Weigh ~10 mg of Sample (accuracy ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid (accuracy ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical! Must be >5x T1 of the longest proton).
-
Scans: 16 or 32.
-
-
Calculation:
Part 4: Data Interpretation & Logic
The following diagram illustrates the decision workflow for confirming purity.
Caption: Decision logic for validating purity. Note that qNMR serves as the ultimate arbitrator when CHN fails due to solvation.
Case Study: The "Wet" Sample
A common scenario for this molecule involves a sample that is chemically pure but physically wet.
Experimental Data Simulation:
-
Theoretical: C: 66.99%, H: 9.56%, N: 23.44%
-
Found (CHN): C: 65.10%, H: 9.80%, N: 22.80%
-
Analysis: Carbon is low (-1.89%), Hydrogen is high (+0.24%). This suggests non-combustible mass (water) or solvent.
-
-
qNMR Result:
-
Target Peaks (Piperidine/Methyls): Integrate to >98% purity vs Internal Standard.
-
Water Peak (3.33 ppm in DMSO): Large integral detected.
-
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Martin, C. D., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. (Discusses the reliability of the ±0.4% rule). Link
-
Bharti, S. K., & Roy, R. (2012).[3] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

